molecular formula C47H88O21 B11937905 Benzyl-PEG20-alcohol

Benzyl-PEG20-alcohol

Cat. No.: B11937905
M. Wt: 989.2 g/mol
InChI Key: BUGHPBNUJTVQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG20-alcohol is a useful research compound. Its molecular formula is C47H88O21 and its molecular weight is 989.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H88O21

Molecular Weight

989.2 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C47H88O21/c48-6-7-49-8-9-50-10-11-51-12-13-52-14-15-53-16-17-54-18-19-55-20-21-56-22-23-57-24-25-58-26-27-59-28-29-60-30-31-61-32-33-62-34-35-63-36-37-64-38-39-65-40-41-66-42-43-67-44-45-68-46-47-4-2-1-3-5-47/h1-5,48H,6-46H2

InChI Key

BUGHPBNUJTVQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Benzyl-PEG20-alcohol in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This guide focuses on the role and mechanism of action of a specific long-chain PEGylated linker component, Benzyl-PEG20-alcohol, within the context of PROTACs.

The Core Principle: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle, acting in a catalytic manner.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the molecule. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

This compound: A Tool for Rational PROTAC Design

This compound is a PEG-based PROTAC linker component that can be used in the synthesis of PROTACs. It consists of three main parts:

  • Benzyl Group: This aromatic ring provides a stable, rigid point for conjugation to either the POI ligand or the E3 ligase ligand.

  • PEG20 Chain: This consists of 20 repeating ethylene glycol units. This long, flexible chain imparts several desirable properties.

  • Terminal Alcohol: This hydroxyl group provides a reactive handle for conjugation, typically after conversion to a more reactive functional group like a carboxylic acid or an amine.

Key Properties Conferred by the PEG20 Chain:

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the often large and hydrophobic PROTAC molecules.

  • Increased Permeability: While seemingly counterintuitive for a hydrophilic chain, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area. This creates a more compact structure that can better traverse the cell membrane. However, there is a delicate balance, as excessive PEGylation can also hinder cellular uptake.

  • Flexibility and Reach: The long PEG20 chain provides substantial flexibility, allowing the PROTAC to adopt numerous conformations. This increases the probability of forming a stable and productive ternary complex, especially when the binding sites on the target protein and E3 ligase are distant or sterically hindered.

  • Tunability: The length of the PEG chain can be systematically varied to empirically determine the optimal distance for ternary complex formation for a specific POI-E3 ligase pair.

Mechanism of Action: A Step-by-Step Visualization

The mechanism of a PROTAC utilizing a this compound derived linker follows a catalytic cycle. The long, flexible PEG chain is crucial for spanning the distance between the target protein and the E3 ligase and facilitating the formation of a stable ternary complex, which is the rate-limiting step for degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG20 Linker) PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI Binds to POI PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Binds to E3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC_POI->Ternary_Complex Recruits E3 PROTAC_E3->Ternary_Complex Recruits POI Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3 PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1-E2-E3 Cascade Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The linker plays a pivotal role in these parameters. While specific data for a this compound linker is not extensively published across multiple targets, the general principles of PEG linker length have been studied.

PROTACLinker CompositionDC50 (nM)Dmax (%)TargetReference
PROTAC 1 Short Alkyl Chain>1000<20SMARCA2
PROTAC 2 PEG250055SMARCA2
PROTAC 3 PEG425070SMARCA2
PROTAC 4 16-atom chainOptimalHighER-alpha
PROTAC 5 ≥ 4 PEG unitsPotentHighBTK

This data is illustrative and compiled from various sources to show the trend of linker effects. Absolute values are target and cell-line dependent.

The trend generally indicates that increasing the PEG linker length, up to an optimal point, can improve degradation efficiency by facilitating more stable ternary complex formation. However, excessively long linkers can decrease potency due to a higher entropic penalty upon binding.

Key Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments.

Experimental_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (e.g., Amide Coupling, Click Chemistry) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, TR-FRET, ITC) Purification->Ternary_Complex_Assay Degradation_Assay Western Blot / In-Cell Western (Determine DC50 & Dmax) Ternary_Complex_Assay->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay (Immunoprecipitation) Degradation_Assay->Ubiquitination_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Ubiquitination_Assay->Permeability_Assay Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Permeability_Assay->Viability_Assay Phenotypic_Assay Phenotypic / Functional Assay Viability_Assay->Phenotypic_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Phenotypic_Assay->PK_PD Efficacy Animal Model Efficacy Studies PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

1. General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker derived from a component like this compound.

  • Materials:

    • Component A-COOH (POI or E3 Ligand with a carboxylic acid, 1.0 eq)

    • Amine-PEGn-Boc (Amine-functionalized PEG linker with a Boc-protected terminus, 1.1 eq)

    • HATU (Peptide coupling agent, 1.2 eq)

    • DIPEA (Base, 3.0 eq)

    • Anhydrous DMF (Solvent)

    • Trifluoroacetic acid (TFA) for deprotection

    • Component B-COOH (The other ligand with a carboxylic acid)

  • Procedure:

    • First Coupling: Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere. Add HATU and DIPEA and stir for 15 minutes. Add Amine-PEGn-Boc and stir at room temperature until completion (monitor by LC-MS). Purify the product (Component A-PEGn-Boc) by flash column chromatography.

    • Deprotection: Dissolve the purified product in DCM and add TFA (20-50% v/v) at 0 °C. Warm to room temperature and stir for 1-3 hours until the Boc group is removed (monitor by LC-MS). Evaporate the solvent.

    • Second Coupling: Dissolve the deprotected intermediate (Component A-PEGn-NH2) and Component B-COOH in anhydrous DMF. Add HATU and DIPEA and stir at room temperature until the final PROTAC is formed.

    • Purification: Purify the final PROTAC molecule by preparative HPLC.

2. Western Blot for Protein Degradation (DC50/Dmax Determination)

This is a standard method to quantify the reduction in target protein levels after PROTAC treatment.

  • Procedure:

    • Cell Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight. Include a loading control antibody (e.g., GAPDH, β-actin).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Plot the normalized protein levels against PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the formation and stability of the POI-PROTAC-E3 ternary complex.

  • Procedure:

    • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., CM5) using amine coupling chemistry.

    • Binary Interaction: Inject the purified target protein (analyte) over the chip to measure its binary interaction with the E3 ligase (typically weak or non-existent).

    • Ternary Complex Analysis: Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will show the formation and dissociation of the ternary complex, allowing for the determination of kinetic and affinity parameters.

Conclusion and Future Perspectives

Linker design is a critical, multifaceted aspect of PROTAC development. Long-chain, flexible PEG linkers, exemplified by components like this compound, are indispensable tools. They provide a powerful method to enhance solubility, modulate cell permeability, and, most importantly, provide the necessary reach and flexibility to optimize the geometry of the ternary complex for efficient and potent protein degradation. While the "trial and error" approach to linker design has been historically prevalent, it is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology and computational modeling will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

What is the role of the benzyl group in Benzyl-PEG20-alcohol?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Benzyl Group in Benzyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are fundamental tools in modern drug development and bioconjugation, enhancing the therapeutic properties of molecules. Within the diverse chemical toolbox for PEG synthesis, protecting groups are essential for achieving precisely functionalized linkers. This technical guide delves into the multifaceted role of the benzyl group in this compound, a versatile PEG-based linker. The benzyl group primarily functions as a robust and reversible protecting group for the hydroxyl moiety, enabling complex, multi-step synthetic strategies. Additionally, its inherent hydrophobicity imparts an amphiphilic character to the PEG chain, influencing solubility and drug delivery characteristics. This document provides a comprehensive overview of these roles, supported by experimental protocols, quantitative data, and logical workflows.

The Benzyl Group as a Hydroxyl Protecting Group

The most critical function of the benzyl group (Bn) in the context of this compound is as a protecting group for a terminal hydroxyl (-OH) function.[1] In the synthesis of heterobifunctional linkers, where different reactive groups are required at each end of the PEG chain, it is necessary to selectively block one terminus while the other is being modified. The benzyl group serves as an ideal "shield" for this purpose due to a combination of stability, orthogonality, and mild cleavage conditions.[1]

Key Properties as a Protecting Group

The utility of the benzyl group stems from its unique chemical properties:

  • Stability : Benzyl ethers exhibit remarkable stability across a wide array of chemical conditions, including both acidic and basic environments.[1] This robustness is crucial as it allows for subsequent chemical modifications to other parts of the molecule without the risk of premature deprotection.

  • Orthogonality : In complex syntheses, multiple protecting groups are often used. The benzyl group is orthogonal to many common protecting groups. For instance, it remains intact under the acidic conditions used to cleave a tert-butyloxycarbonyl (Boc) group or the basic conditions required to remove a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This orthogonality is paramount for the sequential construction of advanced therapeutics.

  • Mild Cleavage : Despite its stability, the benzyl group can be selectively and efficiently removed under mild conditions.[1] The most common method is catalytic hydrogenolysis (e.g., using palladium on carbon with H₂ gas), which is highly effective and does not damage sensitive functional groups on the payload molecule.

Comparative Stability of Hydroxyl Protecting Groups

The choice of a protecting group is dictated by the reaction conditions planned for the synthetic route. The benzyl group offers a balanced profile compared to other common hydroxyl protecting groups.

Protecting GroupAbbreviationStable to Strong BaseStable to Strong AcidCleavage Conditions
Benzyl Bn YesYesH₂, Pd/C (Hydrogenolysis)
tert-ButyldimethylsilylTBDMSYesNoF⁻ (e.g., TBAF), mild acid
MethoxyethoxymethylMEMYesNoStrong Acid (e.g., TFA, HCl)
tert-ButyloxycarbonylBocYesNoStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocNoYesBase (e.g., Piperidine)
Experimental Protocols

This protocol describes the formation of a benzyl ether to protect one hydroxyl group of a PEG-diol.

  • Reagents and Materials : PEG-diol, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF), Benzyl Bromide (BnBr), Diethyl Ether, Saturated NH₄Cl solution, Brine, Anhydrous MgSO₄.

  • Procedure :

    • Dissolve the PEG-diol in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Hydride (NaH, 1.1 equivalents) portion-wise to the solution. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

    • Slowly add Benzyl Bromide (BnBr, 1.0 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Benzyl-PEG-alcohol via column chromatography.

This protocol details the removal of the benzyl protecting group to yield the free hydroxyl.

  • Reagents and Materials : Benzyl-protected PEG compound, Palladium on Carbon (Pd/C, 10 mol%), Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), Hydrogen (H₂) source (gas cylinder or balloon).

  • Procedure :

    • Dissolve the benzyl-protected PEG compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the flask with H₂ gas.

    • Maintain the reaction under a positive pressure of H₂ (typically 1 atm from a balloon) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed (via TLC or LC-MS). This can take from 2 to 24 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.

Workflow for Heterobifunctional Linker Synthesis

The following diagram illustrates the logical workflow for using a benzyl protecting group to synthesize a heterobifunctional PEG linker, for example, an Azido-PEG-Carboxylic Acid.

G cluster_protection Step 1: Protection cluster_modification Step 2: Functionalization cluster_deprotection Step 3: Deprotection cluster_final_modification Step 4: Final Modification A HO-PEG-OH (PEG-diol) B BnO-PEG-OH (Benzyl-PEG-alcohol) A->B  NaH, BnBr C BnO-PEG-N3 (Azide Introduction) B->C  1. MsCl, TEA  2. NaN3 D HO-PEG-N3 (Azido-PEG-alcohol) C->D  H2, Pd/C E HOOC-PEG-N3 (Final Product) D->E  Oxidation (e.g., TEMPO)

Caption: Synthetic workflow using a benzyl protecting group.

Role in Physicochemical Properties and Drug Delivery

Beyond its role as a protecting group, the chemical structure of the benzyl group influences the overall physicochemical properties of the Benzyl-PEG-alcohol molecule.

Amphiphilicity and Solubility

The PEG chain is notoriously hydrophilic, which enhances the aqueous solubility of conjugated drugs. The benzyl group, in contrast, is a hydrophobic, aromatic moiety. The combination of a long, hydrophilic PEG20 chain and a hydrophobic benzyl "tail" makes this compound an amphiphilic compound. This property can be harnessed in drug delivery to:

  • Enhance Solubility of Hydrophobic Drugs : The amphiphilic nature can aid in the solubilization of poorly water-soluble drug payloads, potentially forming micelle-like structures that encapsulate the hydrophobic drug.

  • Influence Membrane Interaction : The hydrophobic benzyl group can interact with lipid bilayers of cell membranes. This interaction may alter membrane permeability and facilitate the cellular uptake of the conjugated therapeutic.

Application in PROTACs

This compound is frequently used as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.

The linker's role in a PROTAC is critical, and the properties of this compound are well-suited for this application:

  • Spatial Orientation : The PEG chain provides a flexible spacer of a defined length (20 PEG units) to correctly orient the target-binding and E3-binding ligands for effective ternary complex formation.

  • Solubility : The inherent solubility of the PEG chain improves the overall physicochemical properties of the PROTAC, which are often large and can suffer from poor solubility.

The diagram below shows the general architecture of a PROTAC molecule employing a Benzyl-PEG linker.

PROTAC_Structure

Caption: General structure of a PROTAC with a Benzyl-PEG linker.

Conclusion

The role of the benzyl group in this compound is multifaceted and central to its utility in pharmaceutical research and drug development. Its primary and most established function is as a robust, stable, and selectively removable protecting group for hydroxyl functions, which is a cornerstone of modern synthetic strategies for creating complex bioconjugates like ADCs and PROTACs. Furthermore, the inherent hydrophobicity of the benzyl group imparts amphiphilic properties to the PEG linker, which can be leveraged to enhance the solubility of conjugated payloads and influence their interaction with biological membranes. This combination of synthetic utility and favorable physicochemical contributions makes this compound a valuable and versatile tool for the rational design of next-generation therapeutics.

References

Benzyl-PEG20-alcohol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG20-alcohol, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1] While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes known information from structurally similar molecules and general principles of polyethylene glycol (PEG) chemistry to provide a reliable reference for laboratory use.

Core Concepts: Structure and Properties

This compound is an amphiphilic molecule featuring a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain with 20 repeating ethylene oxide units, terminating in a primary alcohol. This structure imparts a unique solubility profile, allowing it to bridge hydrophobic and hydrophilic environments. The PEG chain enhances aqueous solubility and biocompatibility, while the benzyl group can be a stable protecting group or a point of interaction.[2]

Solubility Data

The solubility of this compound is influenced by several factors, including the solvent, temperature, pH, and the presence of salts.[2] The long PEG chain generally confers good solubility in aqueous solutions and a variety of organic solvents.

Table 1: Qualitative Solubility of Benzyl-PEG-Alcohols in Common Solvents

SolventSolubilityRemarks
WaterSolubleSolubility is dependent on concentration and temperature. Gentle warming may be required for higher concentrations.
Phosphate Buffered Saline (PBS, pH 7.4)SolubleGenerally well-soluble, though high salt concentrations may decrease solubility.
EthanolSoluble---
Dimethyl Sulfoxide (DMSO)Soluble---
Dichloromethane (DCM)Soluble---
Diethyl EtherMiscibleBenzyl alcohol itself is miscible with diethyl ether.[3]
AcetoneSolubleBenzyl alcohol is highly soluble in acetone.[4]
ChloroformSolubleBenzyl alcohol is highly soluble in chloroform.

Note: This data is extrapolated from information on Benzyl-PEG45-alcohol and the general properties of PEG and benzyl alcohol. Experimental verification for this compound is recommended.

Stability Profile

The stability of this compound is primarily dictated by the susceptibility of the benzyl ether and the PEG chain to degradation.

Primary Degradation Pathways:

  • Benzyl Ether Cleavage: The benzyl group can be removed under acidic conditions or through catalytic hydrogenolysis. It is also sensitive to strong oxidizing conditions.

  • PEG Chain Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation. This process can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metal ions.

Table 2: Recommended Storage and Handling Conditions

ConditionSolid FormIn Solution
Temperature Store at -20°C for long-term stability.Aliquot and store at -20°C for up to one month or -80°C for up to six months.
Light Protect from light.Store in amber vials or protect from light.
Moisture Store in a tightly sealed container in a dry environment.Use anhydrous solvents for preparing stock solutions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Purge solutions with an inert gas to minimize oxidation.

Note: Avoid repeated freeze-thaw cycles of solutions to minimize degradation.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Thermostatically controlled shaker incubator

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Refractive Index (RI), or Mass Spectrometer (MS))

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of purified water in a sealed vial. The excess solid should be visible.

  • Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the aqueous solubility.

Protocol for Stability Assessment by HPLC

This protocol describes a method to evaluate the stability of this compound under various conditions (e.g., different pH values and temperatures).

Materials:

  • This compound stock solution in a suitable solvent (e.g., acetonitrile or water).

  • Buffers of various pH values (e.g., pH 4, 7, 9).

  • Incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C).

  • HPLC system with a UV or MS detector.

  • HPLC column suitable for separating PEGylated compounds (e.g., C8 or C18 reversed-phase column).

Procedure:

  • Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Divide each solution into aliquots for analysis at various time points.

  • Store the aliquots at the different test temperatures, protected from light.

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Analyze the samples by HPLC to determine the remaining percentage of intact this compound and to identify any degradation products.

  • Plot the percentage of intact this compound against time for each condition to determine the degradation rate.

Visualizations

Factors Influencing Solubility and Stability

The interplay of various factors determines the solubility and stability of this compound in experimental settings.

cluster_solubility Solubility Factors cluster_stability Stability Factors Temperature_S Temperature pH_S pH Ionic_Strength Ionic Strength Solvent Solvent Polarity Temperature_St Temperature pH_St pH Oxygen Oxygen Exposure Light Light Exposure Metal_Ions Metal Ions Benzyl_PEG20_Alcohol This compound Benzyl_PEG20_Alcohol->Temperature_S affects Benzyl_PEG20_Alcohol->pH_S affects Benzyl_PEG20_Alcohol->Ionic_Strength affects Benzyl_PEG20_Alcohol->Solvent affects Benzyl_PEG20_Alcohol->Temperature_St degraded by Benzyl_PEG20_Alcohol->pH_St degraded by Benzyl_PEG20_Alcohol->Oxygen degraded by Benzyl_PEG20_Alcohol->Light degraded by Benzyl_PEG20_Alcohol->Metal_Ions catalyzed degradation Start This compound Activation Activate Terminal Alcohol (e.g., Tosylation, Mesylation) Start->Activation Functionalized_Linker Functionalized PEG Linker Activation->Functionalized_Linker Coupling1 Couple with POI Ligand Functionalized_Linker->Coupling1 POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand Coupling2 Couple with E3 Ligase Ligand E3_Ligase_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Deprotection Remove Benzyl Group (if necessary) Intermediate->Deprotection Activated_Intermediate Activated Intermediate Deprotection->Activated_Intermediate Activated_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

References

Benzyl-PEG20-alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG20-alcohol, a monodisperse polyethylene glycol (PEG) derivative. This compound is of significant interest in bioconjugation, drug delivery, and proteomics, primarily serving as a versatile linker to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and illustrates the logical workflow for its preparation and analysis.

Core Properties of this compound

This compound is characterized by a benzyl ether at one terminus of the PEG chain and a primary alcohol at the other. The benzyl group provides a stable, non-reactive terminus, while the hydroxyl group is available for further chemical modification. The discrete chain length of 20 ethylene glycol units ensures a defined molecular weight and avoids the issue of polydispersity common with traditional PEG polymers.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 989.19 g/mol
Chemical Formula C₄₇H₈₈O₂₁
PEG Units (n) 20
CAS Number Not broadly available
Appearance White to off-white solid or viscous oil

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for PEGylation and are intended to serve as a guide for laboratory synthesis and analysis.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common method for synthesizing mono-benzylated PEGs, the Williamson ether synthesis. This reaction involves the deprotonation of a PEG-diol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.

Materials:

  • Polyethylene glycol (PEG) with an average of 20 repeating units (HO-(CH₂CH₂O)₂₀-H)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve polyethylene glycol (1 equivalent) in anhydrous THF.

  • Deprotonation: To the stirring solution, carefully add sodium hydride (approximately 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting PEG-diol.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench any unreacted sodium hydride by the slow addition of methanol.

  • Work-up: Remove the THF under reduced pressure. Dissolve the resulting residue in a minimal amount of water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to isolate the mono-benzylated product from unreacted diol and di-benzylated byproducts.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess the purity of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Benzyl Protons: Look for signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the benzyl group.

    • PEG Backbone: A large, characteristic signal around δ 3.64 ppm will be present, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • Terminal Methylene Protons: A distinct triplet adjacent to the terminal hydroxyl group should be observable.

    • Benzyl Methylene Protons: A singlet around δ 4.57 ppm corresponding to the -O-CH₂-Ph protons.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound and to separate it from starting materials and byproducts.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA), is typically used.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile. The benzyl group allows for UV detection (e.g., at 254 nm). The retention time of the main peak corresponds to the this compound. The presence of other peaks would indicate impurities. Due to the nature of PEG, the product peak may appear broad.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization, providing a clear visual representation of the experimental process.

Synthesis_and_Characterization_Workflow Start Starting Materials (PEG-20-diol, NaH, Benzyl Bromide) Synthesis Williamson Ether Synthesis (Deprotonation & Alkylation) Start->Synthesis Reactants CrudeProduct Crude Product Synthesis->CrudeProduct Reaction Mixture Workup Reaction Work-up (Quenching, Extraction, Drying) Purification Column Chromatography (Silica Gel) Workup->Purification PureProduct Pure this compound Purification->PureProduct CrudeProduct->Workup Characterization Characterization PureProduct->Characterization NMR NMR Spectroscopy (Structure Confirmation) Characterization->NMR HPLC HPLC Analysis (Purity Assessment) Characterization->HPLC Final Verified Product Characterization->Final Verification

Caption: Workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Benzyl-PEG20-alcohol, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these characteristics is paramount for its effective application in drug discovery and development, ensuring reproducibility and the successful design of novel therapeutics.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental design.

PropertyValueSource
Molecular Weight 989.19 g/mol [1][2]
Molecular Formula C₄₇H₈₈O₂₁Inferred from structure
Appearance White to off-white powder[1]
Purity Typically >95% (Assessed by NMR and HPLC)[3]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C or 6 months at -80°C
Solubility Profile

This compound is an amphiphilic molecule, featuring a long, hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group. This dual nature dictates its solubility:

  • Aqueous Solubility : The presence of the 20-unit PEG chain generally confers good solubility in water and aqueous buffers. However, at high concentrations, the hydrophobic benzyl group may lead to aggregation and reduced solubility. Gentle warming to approximately 37°C can aid dissolution in aqueous media.

  • Organic Solubility : It is readily soluble in a variety of common organic solvents, including DMSO, DMF, and chlorinated solvents like dichloromethane.

For experimental work, it is recommended to prepare stock solutions in a suitable organic solvent such as DMSO and then dilute into the desired aqueous buffer.

Experimental Protocols

The quality and purity of this compound are critical for the synthesis of well-defined PROTACs. The following are standard protocols for assessing its purity.

Purity and Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To confirm the chemical structure and determine the purity of this compound by identifying and quantifying the main component versus any potential impurities.

  • Methodology :

    • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

    • Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Spectral Analysis :

      • Confirm the presence of characteristic peaks corresponding to the benzyl group protons and the repeating ethylene glycol units.

      • Integrate the signals corresponding to the main compound and any visible impurities.

    • Purity Calculation : The purity is estimated by comparing the integration of the characteristic proton signals of this compound to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to accurately determine the purity.

Quantification of Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective : To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths, providing a precise purity value.

  • Methodology :

    • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions (Typical) :

      • Column : A C18 reverse-phase column is commonly used.

      • Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid.

      • Detection : UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Analysis :

      • Inject the sample solution into the HPLC system.

      • The retention time of the main peak is used for identification.

      • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Application Workflow and Visualization

This compound serves as a flexible linker to connect a target protein ligand and an E3 ligase ligand, forming a functional PROTAC. The general workflow for its application is depicted below.

PROTAC_Workflow reagent reagent ligand ligand protac protac process process protein protein result result peg This compound synthesis Chemical Synthesis peg->synthesis e3_ligand E3 Ligase Ligand e3_ligand->synthesis target_ligand Target Protein Ligand target_ligand->synthesis protac_mol PROTAC Molecule synthesis->protac_mol Linker Conjugation ternary Ternary Complex Formation protac_mol->ternary target_protein Target Protein target_protein->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary ub Ubiquitination ternary->ub Proximity Induction degradation Proteasomal Degradation ub->degradation outcome Target Protein Eliminated degradation->outcome

Caption: Workflow of PROTAC Synthesis and Action.

This diagram illustrates the role of this compound as a linker in the synthesis of a PROTAC molecule, which then hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.

References

An In-depth Technical Guide to Benzyl-PEG20-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG20-alcohol, a versatile heterobifunctional linker, for beginners in the field of bioconjugation. We will delve into its core properties, applications, and the detailed experimental protocols necessary for its successful implementation in the synthesis of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker characterized by a benzyl ether protecting group at one terminus and a primary alcohol at the other. The PEG component, consisting of 20 ethylene glycol units, imparts favorable physicochemical properties to the conjugated molecule, including enhanced solubility and improved pharmacokinetic profiles.[1][2] The strategic placement of the benzyl group and the reactive alcohol allows for a controlled, sequential synthesis of complex bioconjugates.[3][4]

The benzyl group serves as a robust protecting group for the hydroxyl function, stable across a wide range of acidic and basic conditions.[4] This stability is crucial as it allows for chemical modifications on other parts of the molecule without premature cleavage of the linker. The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis, to reveal a reactive hydroxyl group for subsequent conjugation. This orthogonality is a key advantage in multi-step synthetic strategies.

Core Properties and Stability

The selection of a linker and its protecting groups is a critical decision in the design of bioconjugates. The benzyl group in this compound offers exceptional stability compared to other common protecting groups.

Quantitative Data Summary

The following tables summarize the key properties of this compound and the comparative stability of the benzyl ether linkage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C47H88O21
Molecular Weight 989.19 g/mol
Appearance Please refer to supplier datasheet.
Solubility Soluble in water and many organic solvents.

Note: The appearance of the compound may vary. Always refer to the supplier's certificate of analysis.

Table 2: Comparative Stability of Protected PEG Linkers

This table illustrates the stability of different protecting groups on a PEG linker after 24 hours of incubation in harsh acidic and basic conditions.

Protecting GroupLinker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOHCleavage Method
Benzyl (Bn) Benzyl-PEG>98%>98%Catalytic Hydrogenation (e.g., H₂, Pd/C)
tert-Butyl (tBu) tert-Butyl Ether-PEG<5%>98%Strong Acids (e.g., Trifluoroacetic Acid - TFA)
Fmoc-related Fmoc-Protected Amino-PEG>98%<5%Bases (e.g., Piperidine)

This data demonstrates the superior resilience of the benzyl-protected PEG linker to both strong acid and strong base, highlighting its suitability for multi-step syntheses requiring a broad range of reaction conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the mechanism of action of the resulting bioconjugates is essential for a clear understanding.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Synthesis Workflow start This compound deprotection 1. Deprotection (e.g., Catalytic Hydrogenation) start->deprotection activation 2. Activation of Alcohol (e.g., Tosylation, PNP carbonate) deprotection->activation drug_conjugation 3. Conjugation to Cytotoxic Drug activation->drug_conjugation purification1 4. Purification of Drug-Linker drug_conjugation->purification1 antibody_conjugation 5. Conjugation to Antibody purification1->antibody_conjugation purification2 6. ADC Purification (e.g., Size-Exclusion Chromatography) antibody_conjugation->purification2 final_adc Final Antibody-Drug Conjugate (ADC) purification2->final_adc

Caption: General workflow for ADC synthesis using this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in utilizing this compound for bioconjugation.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

This protocol outlines the standard procedure for removing the benzyl protecting group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., nitrogen or argon)

  • Celite® or a syringe filter for filtration

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG20-alcohol.

Protocol 2: Activation of PEG20-alcohol and Conjugation to a Carboxylic Acid-Containing Molecule (PROTAC Synthesis)

This protocol describes the activation of the terminal alcohol to a tosylate, followed by coupling to an amine-containing E3 ligase ligand, and subsequent conjugation to a target protein ligand with a carboxylic acid.

Part A: Tosylation of PEG20-alcohol

  • Dissolve the deprotected PEG20-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the PEG20-tosylate (PEG20-OTs).

Part B: Coupling to an Amine-Containing E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and PEG20-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Part C: Final PROTAC Assembly

  • Dissolve the target protein ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG20 conjugate (1.0 eq), and a peptide coupling agent such as PyBOP (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Characterization of PEGylated Bioconjugates

A. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the final bioconjugate from unreacted starting materials and byproducts.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis) and a column appropriate for the size and nature of the bioconjugate (e.g., size-exclusion or reversed-phase).

  • Mobile Phase: A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used for reversed-phase chromatography. An isocratic flow of a suitable buffer is used for size-exclusion chromatography.

  • Analysis: The purity is determined by integrating the peak areas in the chromatogram.

B. Structural Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the final bioconjugate.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Analysis: The observed mass should correspond to the calculated mass of the desired bioconjugate. For heterogeneous products like ADCs, MS can help determine the drug-to-antibody ratio (DAR).

C. Determination of Degree of PEGylation by ¹H NMR Spectroscopy

  • Objective: To quantify the average number of PEG chains attached to a protein.

  • Sample Preparation: A purified sample of the PEGylated protein is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Analysis: The degree of PEGylation can be calculated by comparing the integration of the characteristic PEG proton signal (a large peak around 3.6 ppm) to the integration of specific, well-resolved proton signals from the protein.

Conclusion

This compound is a valuable tool for researchers in bioconjugation, offering a balance of stability, reactivity, and favorable physicochemical properties. Its robust benzyl protecting group allows for flexibility in multi-step syntheses, while the PEG linker enhances the therapeutic potential of the final bioconjugate. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for the successful design and synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl-PEG20-alcohol PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.

Polyethylene glycol (PEG) chains are frequently employed as PROTAC linkers due to their hydrophilicity, biocompatibility, and tunable length. Benzyl-PEG20-alcohol is a specific PEG-based linker that features a benzyl ether at one terminus and a primary alcohol at the other, connected by a chain of 20 ethylene glycol units. The benzyl group provides a stable, protected end, while the terminal alcohol serves as a versatile chemical handle for subsequent conjugation to either the target protein ligand or the E3 ligase ligand.

This document provides a detailed protocol for the synthesis of this compound, offering researchers a practical guide for the preparation of this key PROTAC linker.

Experimental Protocols

The synthesis of this compound is achieved through the mono-benzylation of polyethylene glycol (PEG) diol with an average of 20 ethylene glycol units. The following protocol is based on the principles of Williamson ether synthesis, adapted to favor mono-substitution.

Materials:

  • Poly(ethylene glycol), average M_n_ ~900 g/mol (PEG-900, corresponding to ~20 EG units)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure:

Step 1: Mono-benzylation of PEG-900 diol

  • Preparation: A dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with poly(ethylene glycol) (average M_n_ ~900 g/mol , 1.0 eq.). The flask is sealed with a septum and purged with an inert gas (nitrogen or argon).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe to dissolve the PEG-900 diol completely. The concentration should be approximately 0.1-0.2 M.

  • Deprotonation: The reaction mixture is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 0.9 eq.) is carefully added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 1 hour. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care under an inert atmosphere.

  • Benzylation: Benzyl bromide (BnBr, 0.8 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The starting PEG diol will have a low Rf value, while the mono-benzylated product will have a higher Rf, and the di-benzylated byproduct an even higher Rf.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

Step 2: Purification of this compound

  • Flash Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity to 100% ethyl acetate, is typically effective in separating the desired mono-benzylated product from the unreacted PEG diol and the di-benzylated byproduct.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil or waxy solid.

Step 3: Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the presence of the benzyl group, the polyethylene glycol backbone, and the terminal alcohol, and to estimate the degree of substitution.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the product.

Data Presentation

ParameterStarting Material (PEG-900 diol)Product (this compound)Byproduct (Di-benzyl-PEG20)
Molecular Formula H(OCH₂CH₂)₂₀OHC₆H₅CH₂(OCH₂CH₂)₂₀OHC₆H₅CH₂(OCH₂CH₂)₂₀OCH₂C₆H₅
Average Molecular Weight ( g/mol ) ~900~990~1080
Appearance White waxy solid or viscous liquidColorless to pale yellow oil or waxy solidColorless to pale yellow oil or waxy solid
Solubility Water, THF, DMF, DichloromethaneWater, THF, DMF, DichloromethaneTHF, DMF, Dichloromethane
Expected Yield N/A40-60%Variable
Purity (Post-purification) >95%>95%N/A

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Mono-benzylation cluster_1 Step 2: Purification cluster_2 Step 3: Final Product A PEG-900 diol in Anhydrous THF B Add NaH (0.9 eq.) at 0°C A->B Reagent C Stir for 1h at 0°C (Deprotonation) B->C Reaction D Add BnBr (0.8 eq.) at 0°C C->D Reagent E Warm to RT, Stir 12-16h (Benzylation) D->E Reaction F Quench with NaHCO₃ (aq) E->F Process G Aqueous Workup (Extraction with EtOAc) F->G Process H Crude Product (Mixture of Diol, Mono- and Di-benzylated PEG) G->H To Purification I Flash Column Chromatography (Silica Gel, EtOAc/Hexanes gradient) H->I Process J Isolate Pure Fractions I->J Separation K This compound (Pure Product) J->K To Final Product L Characterization (NMR, MS) K->L

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for Benzyl-PEG20-alcohol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG20-alcohol in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]

Poly(ethylene glycol) (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[][4] The inclusion of a PEG linker can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5] this compound is a long-chain PEG linker that provides significant spatial separation between the POI and E3 ligase ligands. This extended length can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein. The terminal alcohol group on this compound allows for versatile chemical modifications and conjugation to either the POI ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

The general mechanism of a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC Ternary_Complex->PROTAC_recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The selection of the linker is a critical aspect of PROTAC design, with its length and composition significantly impacting the degradation efficiency (DC50) and maximal degradation (Dmax). While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following tables summarize data from studies on PROTACs with varying linker types and lengths, which can inform the rational design of PROTACs with long-chain PEG linkers.

Table 1: Influence of Linker Composition on In Vitro Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1VHLPEG/Alkyl< 12> 1000< 10
TBK1VHLPEG/Alkyl21396
TBK1VHLPEG/Alkyl2929276
BRD4CRBNPEG0< 500~80
BRD4CRBNPEG1-2 units> 5000< 20
BRD4CRBNPEG4-5 units< 500> 80

Note: Data is compiled from multiple sources and direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)
Representative PROTAC 1Alkyl~800~5.5~150
Representative PROTAC 2Short PEG (3-6 units)~900-1000~4.0-5.0~180-220
Representative PROTAC 3Long PEG (>10 units)>1100< 4.0> 250

Note: These are generalized values to illustrate trends. Actual values will vary based on the specific warhead and E3 ligase ligand.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach, where the linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The following are generalized protocols for the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis involving the activation of the terminal alcohol of this compound, followed by coupling to an amine-containing E3 ligase ligand and subsequent conjugation to a POI ligand with a carboxylic acid functionality.

Step 1: Activation of this compound (Tosylation)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG20-OTs.

Step 2: Coupling of Activated Linker to E3 Ligase Ligand

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG20-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG20-Benzyl conjugate.

Step 3: Final PROTAC Assembly

  • Deprotection (if necessary): If the benzyl group needs to be removed to reveal a functional group for coupling, perform a standard deprotection step (e.g., hydrogenolysis).

  • Coupling: Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG20-linker (1.0 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - POI Ligand - E3 Ligase Ligand Step1 Step 1: Linker Activation (e.g., Tosylation) Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand Start->Step2 Step3 Step 3: Final Coupling to POI Ligand Start->Step3 Intermediate1 Activated Benzyl-PEG20-Linker Step1->Intermediate1 Intermediate1->Step2 Intermediate2 E3 Ligase Ligand-Linker Conjugate Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

General workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is to determine the in-cell efficacy of the synthesized PROTAC in degrading the target protein.

  • Cell Culture and Plating: Culture the appropriate cell line to ~80% confluency. Seed the cells in 6-well plates at a density that will allow for ~70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and incubate for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay helps to quantify the formation of the ternary complex, which is a key step in PROTAC-mediated degradation.

  • Reagent Preparation: Prepare assay buffer and solutions of the purified target protein (e.g., His-tagged), purified E3 ligase (e.g., GST-tagged), and the synthesized PROTAC. Prepare TR-FRET antibody pairs (e.g., anti-His-Europium and anti-GST-APC).

  • Assay Plate Setup: In a 384-well plate, add a fixed concentration of the target protein and E3 ligase.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include controls with no PROTAC.

  • Antibody Addition: Add the TR-FRET antibody pair to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Conclusion

This compound is a valuable building block in the synthesis of PROTACs, offering a long, hydrophilic, and synthetically versatile linker. The extended length of the PEG chain can be instrumental in achieving an optimal orientation of the POI and E3 ligase within the ternary complex, thereby enhancing degradation efficiency. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs incorporating this compound. Researchers should note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization for each new PROTAC development project.

References

Step-by-Step Protocol for the Conjugation of Benzyl-PEG20-alcohol to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development and research to enhance the therapeutic properties of molecules such as proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve a compound's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, reduced immunogenicity, and protection from proteolytic degradation.

This application note provides a comprehensive, step-by-step protocol for the conjugation of Benzyl-PEG20-alcohol to a ligand. The protocol is divided into two main stages: the activation of the terminal hydroxyl group of the PEG reagent, and the subsequent conjugation to a ligand containing a suitable functional group (amine, carboxylic acid, or thiol). Detailed methodologies for purification and characterization of the final conjugate are also provided. This document is intended for researchers, scientists, and drug development professionals.

Overall Experimental Workflow

The general workflow for the conjugation of this compound to a ligand involves an initial activation step of the PEG alcohol, followed by the conjugation reaction with the ligand of interest. The final step involves the purification and characterization of the resulting PEGylated ligand.

G cluster_0 Phase 1: Activation of this compound cluster_1 Phase 2: Conjugation to Ligand cluster_2 Phase 3: Purification and Characterization Activation Activation of Terminal -OH Group Conjugation Conjugation to Ligand (Amine, Carboxyl, or Thiol) Activation->Conjugation Activated PEG Purification Purification of PEG-Ligand Conjugate Conjugation->Purification Crude Conjugate Characterization Characterization (NMR, Mass Spec) Purification->Characterization Purified Conjugate

Figure 1: Overall experimental workflow for the PEGylation of a ligand with this compound.

Phase 1: Activation of this compound

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most functional groups on ligands. Therefore, it must first be activated to a more reactive intermediate. Below are protocols for converting the alcohol to a tosylate, mesylate, or p-nitrophenyl carbonate, which can then readily react with nucleophilic groups on the ligand.

Materials for Activation
  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • p-Nitrophenyl chloroformate

  • 4-Dimethylaminopyridine (DMAP) - optional for tosylation/mesylation, recommended for p-nitrophenyl carbonate formation

  • Sodium sulfate (anhydrous)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Protocol 1A: Activation to Benzyl-PEG20-tosylate (or -mesylate)

This protocol describes the conversion of the terminal alcohol to a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution by amines or thiols on the ligand.

  • Drying the PEG-alcohol: Dissolve this compound in DCM. Add anhydrous sodium sulfate, stir for 30 minutes, and filter. Remove the DCM under reduced pressure. For rigorous drying, azeotropically distill from toluene.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the dried this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 - 4 equivalents) or pyridine (1.5 - 4 equivalents) to the solution and stir for 10 minutes at 0 °C (ice bath).

  • Activation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1][2] The reaction progress can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate under reduced pressure to obtain the Benzyl-PEG20-tosylate or -mesylate as an oil or solid. The product can be further purified by column chromatography if necessary.

Protocol 1B: Activation to Benzyl-PEG20-p-nitrophenyl carbonate

This activation method is particularly useful for subsequent reactions with primary amines on the ligand to form a stable carbamate (urethane) linkage.

  • Drying the PEG-alcohol: Follow the drying procedure as described in Protocol 1A.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the dried this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation and Isolation: Filter the solution and concentrate it under reduced pressure. Precipitate the activated PEG by adding cold diethyl ether. Collect the precipitate by filtration and dry it under vacuum.

ParameterTosylation/Mesylationp-Nitrophenyl Carbonate Formation
Activating Agent p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)p-Nitrophenyl chloroformate
Base Triethylamine (TEA) or PyridinePyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) Activating Agent: 1.2 - 3 eq., Base: 1.5 - 4 eq.Activating Agent: 1.2 eq., Base: 1.5 eq.
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 20 hours12 - 16 hours
Expected Yield > 90%> 85%
Resulting Functional Group -OTs or -OMs-O-C(=O)O-pNP
Reactive Towards Amines, Thiols, CarboxylatesPrimary Amines

Phase 2: Conjugation of Activated Benzyl-PEG20 to a Ligand

The choice of conjugation chemistry depends on the available functional groups on the ligand. Below are protocols for conjugating the activated Benzyl-PEG20 to ligands containing primary amines, carboxylic acids, or thiols.

Protocol 2A: Conjugation to an Amine-Containing Ligand

This protocol is suitable for ligands with primary amine groups, such as lysine residues in proteins or peptides.

  • Using Benzyl-PEG20-tosylate/-mesylate (forms a secondary amine linkage):

    • Dissolve Ligand: Dissolve the amine-containing ligand (1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) or an appropriate organic solvent like DMF or DMSO.

    • Add Activated PEG: Add the Benzyl-PEG20-tosylate or -mesylate (1.5 - 5 equivalents) to the ligand solution.

    • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Using Benzyl-PEG20-p-nitrophenyl carbonate (forms a carbamate linkage):

    • Dissolve Ligand: Dissolve the amine-containing ligand (1 equivalent) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add Activated PEG: Add the activated Benzyl-PEG20-p-nitrophenyl carbonate (1.5-3 equivalents) to the ligand solution, either as a solid or dissolved in a small amount of a water-miscible solvent like DMF or acetonitrile.

    • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

Protocol 2B: Conjugation to a Carboxylic Acid-Containing Ligand (Steglich Esterification)

This protocol is suitable for ligands with carboxylic acid groups, forming an ester linkage. This method does not require pre-activation of the PEG-alcohol.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1 equivalent), this compound (1.5 - 3 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents) in anhydrous DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.[3] A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up: If DCC was used, filter off the DCU precipitate. Wash the filtrate with 0.5 M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2C: Conjugation to a Thiol-Containing Ligand

This protocol is suitable for ligands with free thiol groups, such as cysteine residues in proteins or peptides. It requires the this compound to be first converted to a thiol-reactive derivative, such as Benzyl-PEG20-maleimide.

  • Step 1: Preparation of Benzyl-PEG20-maleimide (requires a multi-step synthesis not detailed here, but commercially available maleimide-PEGs can be used as a reference for the conjugation step).

  • Step 2: Conjugation of Benzyl-PEG20-maleimide to the Thiol-Containing Ligand.

    • Reduction of Disulfides (if necessary): If the thiol groups on the ligand are in the form of disulfide bonds, they must be reduced. Dissolve the ligand in a suitable buffer (e.g., PBS, pH 7.0-7.5) and treat with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[4] DTT can also be used, but excess DTT must be removed before adding the maleimide-PEG.

    • Dissolve Ligand: Dissolve the thiol-containing ligand (1 equivalent) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

    • Add Activated PEG: Add a solution of Benzyl-PEG20-maleimide (10-20 fold molar excess) in the same buffer or a water-miscible organic solvent.

    • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours or overnight at 4 °C. The reaction should be protected from light.

    • Quenching: The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

Ligand Functional GroupPEG ReagentLinkage FormedKey Reaction Conditions
Primary Amine (-NH2) Benzyl-PEG20-tosylate/-mesylateSecondary AminepH 8.5-9.0, RT, 4-24 h
Primary Amine (-NH2) Benzyl-PEG20-p-nitrophenyl carbonateCarbamate (Urethane)pH 8.5, RT, 4-12 h
Carboxylic Acid (-COOH) This compoundEsterDCC/DMAP, Anhydrous DCM, 0°C to RT, 12-24 h
Thiol (-SH) Benzyl-PEG20-maleimideThioetherpH 7.0-7.5, RT, 2-4 h (or 4°C overnight)

Phase 3: Purification and Characterization

After the conjugation reaction, the desired PEG-ligand conjugate must be separated from unreacted starting materials and byproducts. The purified conjugate should then be thoroughly characterized to confirm its identity and purity.

Purification Protocols

The method of choice for purification is typically chromatography.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the ligand, SEC is very effective at separating the PEGylated conjugate from the smaller, unreacted ligand and other small molecule reagents.

    • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the PEGylated conjugate.

    • Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS).

    • Sample Loading: Concentrate the crude reaction mixture and load it onto the column.

    • Elution: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute first, followed by the unreacted ligand and smaller molecules.

    • Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy (if the ligand has a chromophore) or other methods to identify the fractions containing the purified conjugate.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can shield the charges on a protein or peptide, altering its isoelectric point and allowing for separation from the unmodified form.

    • Column Selection: Choose a cation or anion exchange column based on the overall charge of the ligand and conjugate at the desired pH.

    • Equilibration: Equilibrate the column with a low-salt starting buffer.

    • Sample Loading: Load the sample onto the column.

    • Elution: Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl). The PEGylated conjugate will typically elute at a different salt concentration than the unreacted ligand.

    • Fraction Collection and Analysis: Collect and analyze fractions as described for SEC.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming successful conjugation and determining the degree of PEGylation.

    • Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum.

    • Analysis: Look for the characteristic broad signal of the PEG ethylene glycol protons around 3.6 ppm. The appearance of new signals or shifts in the signals of the ligand protons adjacent to the conjugation site can confirm the formation of the covalent bond. The ratio of the integrals of the PEG protons to specific ligand protons can be used to calculate the degree of PEGylation.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the conjugate, confirming the addition of the PEG chain.

    • Techniques: Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. ESI-MS, often coupled with liquid chromatography (LC-MS), is particularly useful for analyzing heterogeneous PEGylation products.

    • Sample Preparation: Prepare the sample according to the requirements of the specific MS technique. For ESI-MS, the sample is typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

    • Analysis: The mass spectrum of the PEGylated conjugate will show an increase in molecular weight corresponding to the mass of the attached Benzyl-PEG20 moiety. The polydispersity of the PEG may result in a distribution of peaks, each separated by the mass of an ethylene glycol unit (44 Da).

G cluster_0 Conjugation Strategies cluster_1 Activated PEG-OH cluster_2 Resulting Linkage Ligand_Amine Ligand-NH2 PEG_Tosyl PEG-Tosylate/ Mesylate Ligand_Amine->PEG_Tosyl PEG_PNP PEG-pNP Carbonate Ligand_Amine->PEG_PNP Ligand_COOH Ligand-COOH PEG_OH PEG-OH Ligand_COOH->PEG_OH Ligand_SH Ligand-SH PEG_Mal PEG-Maleimide Ligand_SH->PEG_Mal Amine_Link Secondary Amine PEG_Tosyl->Amine_Link SN2 Carbamate_Link Carbamate PEG_PNP->Carbamate_Link Nucleophilic Acyl Substitution Ester_Link Ester PEG_OH->Ester_Link Steglich Esterification Thioether_Link Thioether PEG_Mal->Thioether_Link Michael Addition

Figure 2: Logical relationships between ligand functional groups, activated PEG reagents, and the resulting chemical linkages.

Conclusion

This application note provides a detailed set of protocols for the successful conjugation of this compound to ligands bearing amine, carboxylic acid, or thiol functionalities. By following the outlined steps for activation, conjugation, purification, and characterization, researchers can reliably produce and validate PEGylated compounds for a wide range of applications in research and drug development. The choice of specific reagents and reaction conditions should be optimized for each unique ligand to achieve the desired outcome.

References

Application Notes: The Strategic Use of Benzyl-PEG20-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[1][2][]

Benzyl-PEG20-alcohol is a heterobifunctional, monodisperse PEG linker that offers precise control over the ADC synthesis process.[4] It features a terminal alcohol group temporarily masked by a benzyl ether. The benzyl group is a robust protecting group that is stable under a wide range of reaction conditions, allowing for selective manipulation of other functional groups.[5] It can be removed under mild and specific catalytic hydrogenolysis conditions, revealing the primary alcohol for subsequent activation and conjugation. This strategy enables a controlled, sequential attachment of the payload and the antibody, which is crucial for constructing well-defined and homogeneous ADCs.

These application notes provide detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of ADCs utilizing this compound.

Data Presentation

The following tables summarize the key physicochemical properties of the linker and provide an overview of typical reaction parameters for ADC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄₇H₈₈O₂₁
Molecular Weight ~981.2 g/mol
PEG Units 20
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, DMF, DMSO, Methanol
Functional Groups 1x Benzyl-protected Alcohol, 1x Terminal Alcohol

Table 2: Summary of Typical Reaction Parameters for ADC Synthesis

StepReagents & ConditionsTypical Molar Excess (to substrate)Reaction TimeExpected Outcome
1. Benzyl Group Deprotection 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) gas, Methanol10-20% (w/w) of Pd/C4-16 hours>95% conversion to PEG20-diol
2. Alcohol Activation (PNP Carbonate) p-Nitrophenyl chloroformate, Pyridine or Triethylamine (TEA), Anhydrous Dichloromethane (DCM)1.2 - 1.5 eq. (PNP), 1.5 - 2 eq. (Base)12-24 hours>90% activation of one terminal alcohol
3. Payload Conjugation (e.g., MMAE) Activated-PEG20-Payload, Amine-containing drug (e.g., MMAE), DIPEA, Anhydrous DMF1.1 - 1.5 eq. (Activated PEG)4-12 hours>85% formation of Drug-PEG20-OH conjugate
4. Linker Activation (NHS Ester) Drug-PEG20-COOH, EDC, Sulfo-NHS, MES Buffer (pH 6.0)1.5 eq. (EDC), 1.5 eq. (Sulfo-NHS)15-30 minutes>90% formation of Drug-PEG20-NHS ester
5. Antibody Conjugation Monoclonal Antibody, Activated Drug-Linker, PBS (pH 7.4-8.0)5-10 fold molar excess of linker1-4 hoursTarget Drug-to-Antibody Ratio (DAR) of 2-4 achieved

Experimental Protocols

The overall workflow for generating an ADC using this compound involves a multi-step synthetic process followed by purification and characterization.

G cluster_synthesis ADC Synthesis cluster_analysis Purification & Analysis A This compound B Deprotection (H2, Pd/C) A->B C PEG20-diol B->C D Activation & Drug Conjugation (e.g., PNP-carbonate, MMAE) C->D E Drug-PEG20-Linker D->E F Antibody Conjugation (e.g., Lysine-reactive) E->F G Crude ADC F->G H Purification (e.g., SEC) G->H I Purified ADC H->I J Characterization (DAR, Purity, etc.) I->J K In Vitro & In Vivo Evaluation J->K

Caption: General workflow for ADC synthesis and evaluation.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the free diol.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol (MeOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenator)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve this compound in anhydrous MeOH in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

  • Purge the flask with H₂ gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with fresh MeOH to ensure complete product recovery.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG20-diol.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: Activation of PEG20-alcohol and Conjugation to a Cytotoxic Drug

This two-part protocol details the activation of a terminal alcohol on the PEG20-diol and its subsequent conjugation to an amine-containing payload like Monomethyl Auristatin E (MMAE). A common activation method is the formation of a p-nitrophenyl (PNP) carbonate, which is reactive towards amines.

G A HO-PEG20-OH B Activation (p-Nitrophenyl Chloroformate) A->B Step 2A C PNP-O-CO-O-PEG20-OH (Activated Linker) B->C D Drug Conjugation (Amine-containing Payload, e.g., MMAE) C->D Step 2B E Drug-NH-CO-O-PEG20-OH (Drug-Linker Intermediate) D->E

Caption: Sequential activation and drug conjugation workflow.

Part A: Activation of PEG20-diol

  • Dissolve the deprotected PEG20-diol in anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Add pyridine or triethylamine (TEA) (1.5-2 equivalents).

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG20-PNP carbonate.

Part B: Conjugation to MMAE

  • Dissolve the activated PEG20-PNP carbonate and the amine-containing drug (e.g., MMAE, 1 equivalent) in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2-3 equivalents) and stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the Drug-PEG20-OH conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the final step where the purified drug-linker is conjugated to the antibody, typically by targeting surface-exposed lysine residues. This requires activating the terminal hydroxyl group of the drug-linker into an amine-reactive moiety, such as an NHS ester.

Materials:

  • Purified Drug-PEG20-OH

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Activation of Drug-Linker: The terminal hydroxyl of the Drug-PEG20-OH is first converted to a succinimidyl carbonate. Dissolve the drug-linker in anhydrous acetonitrile/pyridine and react with DSC. Purify the resulting Drug-PEG20-NHS ester.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Conjugation Reaction: Add the activated Drug-PEG20-NHS ester solution (typically in a co-solvent like DMSO) to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching: Stop the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester.

Protocol 4: ADC Purification and Characterization

Purification:

  • Purify the resulting ADC from the unconjugated drug-linker and other small molecules using a pre-equilibrated Size-Exclusion Chromatography (SEC) column.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Concentrate the ADC solution using an appropriate ultrafiltration device.

Characterization:

  • Protein Concentration: Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using UV-Vis spectroscopy by measuring absorbance at both 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different numbers of conjugated drugs, allowing for calculation of an average DAR.

  • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

  • Identity Confirmation: Use mass spectrometry (under reducing or non-reducing conditions) to confirm the identity and integrity of the ADC.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (e.g., IC50) of the newly synthesized ADC on antigen-positive cancer cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free drug solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Treat the cells with these dilutions and incubate for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

G cluster_pathway ADC Mechanism of Action ADC ADC Receptor Tumor Antigen (Cell Surface Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell Cancer Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

References

Application Notes and Protocols for PROTAC-mediated Ubiquitination of Target Proteins Using a Benzyl-PEG20-alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the target protein, offering a powerful and potentially more durable therapeutic effect.[1]

A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of PROTAC efficacy, as its length and composition influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex formation is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.

This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of a PROTAC utilizing a Benzyl-PEG20-alcohol linker to induce the ubiquitination and subsequent degradation of a target protein.

The Role of this compound as a PROTAC Linker

This compound is a bifunctional polyethylene glycol (PEG) based linker. PEG linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase. The benzyl group can serve as a stable attachment point or be part of the E3 ligase or target protein ligand, while the terminal alcohol provides a reactive handle for conjugation to the other components of the PROTAC.

Conceptual PROTAC Design and Synthesis Workflow

The synthesis of a PROTAC is a modular process involving the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization A Target Protein Ligand (with reactive group) D Intermediate (Ligand-Linker) A->D Coupling Reaction 1 B This compound Linker B->D C E3 Ligase Ligand (e.g., Thalidomide derivative) E Final PROTAC Molecule C->E D->E Coupling Reaction 2 F Purification (e.g., HPLC) E->F G Characterization (LC-MS, NMR) F->G

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Using a this compound Linker (Conceptual)

This protocol outlines a conceptual synthesis of a PROTAC via amide bond formation, a common strategy in PROTAC assembly.

Materials:

  • Target Protein Ligand with a carboxylic acid functional group

  • This compound

  • E3 Ligase Ligand (e.g., a pomalidomide derivative with an amine functional group)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Step 1: Coupling of Target Protein Ligand to the this compound Linker

    • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Monitor the reaction by LC-MS until completion.

    • Upon completion, perform an aqueous workup and purify the resulting intermediate by flash column chromatography.

  • Step 2: Functionalization of the Terminal Alcohol (if necessary)

    • The terminal alcohol of the PEG linker may need to be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling to the E3 ligase ligand. This will depend on the functional group present on the E3 ligase ligand.

  • Step 3: Coupling of the Ligand-Linker Intermediate to the E3 Ligase Ligand

    • Dissolve the purified intermediate from Step 1 (or the activated intermediate from Step 2) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a suitable base (e.g., potassium carbonate or DIPEA) if necessary.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

    • Once the reaction is complete, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

  • Step 4: Characterization of the Final PROTAC

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Compound Molecular Weight ( g/mol ) Purity (%)
Target Protein LigandVaries>95
This compound~989.2>95
E3 Ligase LigandVaries>95
Final PROTACVaries>98 (Post-HPLC)

Table 1: Representative Data for PROTAC Synthesis and Characterization.

Protocol 2: In-Cell Target Protein Ubiquitination Assay

This protocol is designed to determine if the synthesized PROTAC can induce the ubiquitination of the target protein in a cellular context.

Materials:

  • Cells expressing the target protein of interest

  • Synthesized PROTAC and a negative control (e.g., a molecule with a mutated E3 ligase binding motif)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

  • Antibodies: anti-target protein, anti-ubiquitin, and appropriate secondary antibodies

  • Protein A/G agarose beads for immunoprecipitation

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.

    • Treat cells with varying concentrations of the PROTAC or the negative control for a predetermined time (e.g., 4-8 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and deubiquitinase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.

    • The membrane can be stripped and re-probed with an anti-target protein antibody to confirm the immunoprecipitation of the target protein.

Treatment PROTAC Concentration (µM) Ubiquitinated Target Protein (Fold Change)
Vehicle (DMSO)01.0
PROTAC0.12.5
PROTAC15.2
PROTAC104.8 (potential hook effect)
Negative Control11.1

Table 2: Representative Quantitative Data from an In-Cell Ubiquitination Assay.

Ubiquitination_Assay_Workflow A Cell Culture B Proteasome Inhibitor (e.g., MG132) A->B C PROTAC Treatment B->C D Cell Lysis C->D E Immunoprecipitation (Anti-Target Protein Ab) D->E F SDS-PAGE E->F G Western Blot (Anti-Ubiquitin Ab) F->G H Data Analysis G->H

Caption: Workflow for the in-cell target protein ubiquitination assay.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cells expressing the target protein of interest

  • Synthesized PROTAC and a vehicle control (e.g., DMSO)

  • Cell lysis buffer (RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Antibodies: primary antibody against the target protein, a loading control antibody (e.g., anti-GAPDH or anti-β-actin), and appropriate HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.01 to 10 µM) or a vehicle control for a specific duration (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC Concentration (µM) Normalized Target Protein Level (%) Standard Deviation
0 (Vehicle)1005.2
0.0185.34.8
0.148.93.5
115.72.1
1025.4 (hook effect)2.9

Table 3: Representative Data from a PROTAC-Mediated Protein Degradation Assay.

Protein_Degradation_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The use of this compound as a linker in the design of PROTACs offers a versatile and effective strategy for inducing the ubiquitination and degradation of target proteins. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of novel PROTACs. Successful execution of these experiments will enable researchers to develop potent and selective protein degraders for therapeutic and research applications.

References

Application Note: Evaluating Cell Permeability of PROTACs Featuring Benzyl-PEG20-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and drug-like properties.[1]

PROTACs, due to their large size and high molecular weight, often face challenges with cell permeability, a crucial factor for reaching their intracellular targets. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to improve solubility and provide conformational flexibility. Specifically, long-chain linkers like Benzyl-PEG20-alcohol offer a significant degree of flexibility, which can allow the PROTAC to adopt folded conformations. This "folding" can shield the molecule's polar surface area, potentially enhancing its ability to traverse the lipophilic cell membrane. However, the inherent hydrophilicity of PEG can also present a barrier to passive diffusion.

Therefore, accurately assessing the cell permeability of PROTACs, particularly those with complex linkers, is a critical step in their development. This document provides detailed protocols for two key assays used to evaluate PROTAC permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and a Cellular Uptake Assay using LC-MS/MS for a direct measure of intracellular concentration.

Data Presentation: Permeability of this compound PROTACs

The following table summarizes representative data from permeability assays performed on three hypothetical PROTACs (PROTAC-A, PROTAC-B, and PROTAC-C) targeting Bruton's tyrosine kinase (BTK) and featuring a this compound linker. These data are for illustrative purposes to demonstrate how results from the described assays can be presented.

Compound IDTargetLinker TypePAMPA (Pₑ, 10⁻⁶ cm/s)Cellular Uptake (Intracellular Conc. [nM] at 1 µM dose)
PROTAC-ABTKThis compound1.2 ± 0.2150 ± 25
PROTAC-BBTKThis compound0.8 ± 0.195 ± 15
PROTAC-CBTKThis compound1.5 ± 0.3180 ± 30
VerapamilN/AN/A (Control)>10N/A
AtenololN/AN/A (Control)<0.5N/A

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. This assay is cost-effective for early-stage screening.

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test PROTACs and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Compound Preparation: Prepare stock solutions of test PROTACs and controls (e.g., 10 mM in DMSO). Create working solutions (e.g., 200 µM) by diluting the stock in PBS. The final DMSO concentration should be kept low (<1%) to avoid affecting the membrane integrity.

  • Membrane Coating: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a stable artificial membrane.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150-200 µL of the compound working solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pₑ) using the following equation:

    Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A] is the compound concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Cellular Uptake Assay by LC-MS/MS

This assay directly measures the intracellular concentration of a PROTAC, providing a more biologically relevant assessment of its ability to cross the cell membrane.

Materials:

  • Cell line of interest (e.g., a cancer cell line expressing the target protein)

  • Cell culture medium, fetal bovine serum (FBS), and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) for LC-MS/MS analysis

  • LC-MS/MS system

Protocol:

  • Cell Culture: Seed cells in 6-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of the PROTAC (e.g., 1 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Cell Lysis and Extraction:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Add a known volume of lysis/extraction solvent (e.g., 500 µL of acetonitrile:methanol 1:1 v/v) containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet cell debris.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.

    • In parallel, determine the total protein concentration in a duplicate set of wells using a BCA assay to normalize the data.

  • Data Analysis: The intracellular concentration is typically expressed as pmol of PROTAC per mg of total protein or as a direct molar concentration based on an estimated average cell volume.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a cellular uptake assay and a simplified signaling pathway for a common PROTAC target, Bruton's tyrosine kinase (BTK).

G cluster_prep Cell Preparation & Treatment cluster_extraction Sample Processing cluster_analysis Analysis A Seed Cells in 6-well Plates B Culture to ~80% Confluency A->B C Treat with PROTAC (e.g., 1 µM, 4h) B->C D Wash Cells 3x with Cold PBS C->D E Lyse & Extract with Acetonitrile/Methanol + IS D->E F Centrifuge to Pellet Debris E->F G Evaporate Supernatant F->G H Reconstitute for Analysis G->H I LC-MS/MS Quantification H->I J Normalize to Protein Content (BCA Assay) I->J K Calculate Intracellular Concentration J->K G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Proteasome Proteasome BTK->Proteasome Ubiquitination NFkB NF-κB Pathway PLCg2->NFkB Activates CellSurvival Cell Proliferation & Survival NFkB->CellSurvival PROTAC BTK-PROTAC PROTAC->BTK E3 E3 Ligase PROTAC->E3 E3->Proteasome Degradation BTK Degradation Proteasome->Degradation Degradation->BTK

References

Application Notes and Protocols for In-Cell Click Chemistry Using Benzyl-PEG20-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG20-alcohol derivatives in in-cell click chemistry applications. While this compound is commonly recognized as a PROTEolysis Targeting Chimera (PROTAC) linker, its inherent structure, featuring a polyethylene glycol (PEG) spacer and a reactive handle, makes it and its derivatives suitable for intracellular bioorthogonal labeling and imaging studies. These notes will focus on the hypothetical use of functionalized this compound derivatives (e.g., Benzyl-PEG20-azide or Benzyl-PEG20-alkyne) for in-cell click chemistry reactions.

Introduction to In-Cell Click Chemistry

Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of cellular biology, these reactions enable the covalent labeling of biomolecules within their native environment, living cells, without perturbing normal cellular processes.[2] This is achieved through the use of bioorthogonal functional groups—pairs of reactive moieties that are inert to the complex biological milieu but react selectively with each other.[3] The most prominent examples of click chemistry reactions used in living systems are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]

The incorporation of a PEG linker, such as in this compound derivatives, offers several advantages for intracellular applications, including increased hydrophilicity, reduced aggregation, and improved biocompatibility.

Applications of this compound Derivatives in In-Cell Click Chemistry

Functionalized this compound derivatives can be employed in a variety of in-cell labeling applications, including:

  • Protein Labeling and Visualization: By metabolically incorporating an unnatural amino acid bearing a bioorthogonal handle (e.g., an azide or alkyne) into a protein of interest, a corresponding functionalized this compound derivative can be used to attach a fluorescent probe for imaging studies.

  • Glycan Imaging: Cells can be metabolically labeled with azido-sugars, which are incorporated into cell surface glycans. A Benzyl-PEG20-alkyne derivative conjugated to a fluorophore can then be used to visualize these glycans in living cells.

  • Drug Target Engagement Studies: A drug molecule can be modified with a bioorthogonal handle. A functionalized this compound derivative can then be used to "click" on a reporter molecule to confirm the drug's interaction with its intracellular target.

Quantitative Data Summary

The efficiency and biocompatibility of in-cell click chemistry reactions are critical parameters. The following table summarizes representative quantitative data from studies utilizing similar PEGylated probes and in-cell click chemistry methodologies. It is important to note that specific results will vary depending on the cell type, the specific biomolecule being targeted, and the experimental conditions.

ParameterCuAACSPAACReference
Reaction Time 5 - 60 minutes30 - 60 minutes
Typical Probe Concentration 25 - 50 µM10 - 50 µM
Cell Viability >75% (with appropriate ligands)>95%
Intracellular Reaction Yield 0.8% - 18%Generally lower than CuAAC but highly specific
Copper Concentration (for CuAAC) 50 - 100 µM (with ligands)Not Applicable

Experimental Protocols

The following are detailed, exemplary protocols for performing in-cell click chemistry using a hypothetical Benzyl-PEG20-alkyne derivative for labeling azide-modified proteins.

Protocol 1: Metabolic Labeling of Proteins with an Azide-Containing Amino Acid

This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Culture the mammalian cells to approximately 70-80% confluency in a tissue culture plate.

  • Preparation of AHA Stock Solution: Prepare a stock solution of L-azidohomoalanine in sterile DMSO or water.

  • Metabolic Labeling: Replace the normal culture medium with a methionine-free medium supplemented with L-azidohomoalanine (final concentration of 25-50 µM).

  • Incubation: Incubate the cells for 12-24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting Cells:

    • For suspension cells, gently pellet the cells by centrifugation and wash twice with ice-cold PBS.

    • For adherent cells, wash the cells twice with PBS, then detach them using a cell scraper. Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • The azide-labeled cells are now ready for the in-cell click chemistry reaction.

Protocol 2: In-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of azide-modified proteins in live cells using a Benzyl-PEG20-alkyne probe conjugated to a fluorophore.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Benzyl-PEG20-alkyne conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell viability assay kit (e.g., CellTiter-Glo)

Procedure:

  • Prepare Click Reaction Cocktail:

    • In a microcentrifuge tube, prepare the click reaction cocktail in DPBS.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Add THPTA to a final concentration of 500 µM.

    • Add the Benzyl-PEG20-alkyne-fluorophore probe to a final concentration of 25 µM.

    • Vortex briefly to mix.

  • Cell Labeling:

    • Resuspend the azide-labeled cells in the click reaction cocktail.

    • Immediately before adding to the cells, add freshly prepared sodium ascorbate to the cocktail to a final concentration of 2.5 mM to reduce Cu(II) to Cu(I).

  • Incubation: Incubate the cells for 10-30 minutes at room temperature with gentle agitation.

  • Washing: Pellet the cells by centrifugation and wash three times with PBS containing 1% BSA to remove unreacted reagents.

  • Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

  • Cell Viability Assessment: In a parallel experiment, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the labeling procedure.

Protocol 3: In-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides an alternative, copper-free method for labeling azide-modified proteins using a strained alkyne derivative of this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Benzyl-PEG20-DBCO (or other strained alkyne) conjugated to a fluorophore

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Plate the azide-labeled cells in a glass-bottom imaging dish suitable for live-cell microscopy.

  • Ligation Reaction: Add the Benzyl-PEG20-DBCO-fluorophore conjugate to the cell culture medium to a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove the unreacted probe.

  • Imaging: Immediately image the cells using a confocal microscope equipped with a stage-top incubator to maintain physiological conditions.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Metabolic Labeling Workflow Start Culture Mammalian Cells Add_AHA Add Azide-Containing Amino Acid (AHA) Start->Add_AHA Incubate Incubate for 12-24h Add_AHA->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Azide_Cells Azide-Labeled Cells Harvest->Azide_Cells G cluster_1 In-Cell CuAAC Labeling Workflow Azide_Cells Azide-Labeled Cells Incubate_Click Incubate Cells with Cocktail Azide_Cells->Incubate_Click Prepare_Cocktail Prepare Click Cocktail: - Benzyl-PEG20-Alkyne-Fluorophore - CuSO4 - THPTA Add_Ascorbate Add Sodium Ascorbate Prepare_Cocktail->Add_Ascorbate Add_Ascorbate->Incubate_Click Wash Wash Cells Incubate_Click->Wash Analyze Analyze: - Microscopy - Flow Cytometry Wash->Analyze G cluster_2 In-Cell SPAAC Labeling Workflow Azide_Cells Azide-Labeled Cells Add_Probe Add Benzyl-PEG20-DBCO-Fluorophore Azide_Cells->Add_Probe Incubate_SPAAC Incubate at 37°C Add_Probe->Incubate_SPAAC Wash_SPAAC Wash Cells Incubate_SPAAC->Wash_SPAAC Image Live-Cell Imaging Wash_SPAAC->Image G cluster_3 Conceptual Signaling Pathway Interrogation Ligand External Stimulus Receptor Cell Surface Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein (Metabolically Labeled with Azide) Signaling_Cascade->Target_Protein Click_Labeling Click Labeling with Benzyl-PEG20-Alkyne-Probe Target_Protein->Click_Labeling Visualization Visualization of Protein Localization/ Interaction Click_Labeling->Visualization

References

Application Notes and Protocols: Designing PROTACs with Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as properties like solubility and cell permeability.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles. Benzyl-PEG20-alcohol is a monodisperse PEG linker featuring a 20-unit PEG chain. This specific length provides significant spatial separation between the two ligands, allowing for broad exploration of optimal ternary complex geometry. The terminal benzyl and alcohol groups offer versatile chemical handles for modular and efficient PROTAC synthesis.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, targeting common E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the UPS. The PROTAC molecule first binds to both the target protein (POI) and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the POI. The ubiquitin tags act as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the POI into small peptides. The PROTAC molecule is then released and can induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Ub Ubiquitin Ub->Ternary Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

General Synthetic Workflow

The synthesis of a PROTAC using this compound is a modular process. A common strategy involves first activating the terminal alcohol of the linker, coupling it to one of the ligands (e.g., the E3 ligase ligand), and then performing a final conjugation step with the second ligand (the POI warhead). This approach allows for the synthesis of a library of PROTACs by varying the final building block.

Synthetic_Workflow start1 This compound step1 Step A: Activation (e.g., Tosylation) start1->step1 start2 E3 Ligase Ligand (e.g., with -NH2) step2 Step B: Coupling (Nucleophilic Substitution) start2->step2 start3 POI Ligand (e.g., with -COOH) step3 Step C: Final Coupling (Amide Bond Formation) start3->step3 step1->step2 step2->step3 final_product Final PROTAC Molecule step3->final_product

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a CRBN-based PROTAC using this compound

This protocol describes a representative synthesis where the E3 ligase ligand is an amine-functionalized pomalidomide derivative and the POI ligand contains a carboxylic acid.

Step A: Activation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Benzyl-PEG20-OTs, which can often be used without further purification.

Step B: Coupling with Amine-functionalized E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide, 1.0 eq) and Benzyl-PEG20-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

Step C: Final Amide Coupling with POI Ligand

  • Dissolve the POI ligand containing a terminal carboxylic acid (1.0 eq) and the E3 ligase ligand-linker conjugate from Step B (1.1 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Stir the reaction at room temperature until completion (typically 4-12 hours).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein in cells.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein amounts for each sample. Add Laemmli sample buffer and heat at 95 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the normalized protein samples onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the band intensities.

Protocol 3: Determination of DC50 and Dmax

This protocol quantifies the potency (DC50: half-maximal degradation concentration) and efficacy (Dmax: maximum degradation) of the PROTAC.

  • Perform the Western Blot protocol (Protocol 2) with a detailed dose-response of the PROTAC (e.g., 10-12 concentrations in a semi-log dilution series).

  • Use densitometry software to quantify the band intensity for the target protein at each PROTAC concentration.

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each lane.

  • Express the normalized values as a percentage of the vehicle-treated control (set to 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

    • DC50: The concentration of PROTAC that induces 50% degradation of the target protein.

    • Dmax: The maximal percentage of protein degradation achieved.

Representative Performance Data

The following table summarizes illustrative quantitative data for hypothetical PROTACs synthesized using a this compound linker. Actual performance will vary depending on the specific POI ligand, E3 ligase ligand, and cellular context.

PROTAC ID Target Protein (POI) E3 Ligase Recruited DC50 (nM) Dmax (%)
PROTAC-A-CRBNBRD4CRBN15>95
PROTAC-A-VHLBRD4VHL25>90
PROTAC-B-CRBNBTKCRBN8>98
PROTAC-C-VHLCDK6VHL50~85

Conclusion

This compound is a versatile and effective linker for the modular synthesis of PROTACs. Its defined length and hydrophilic nature provide a strong foundation for developing potent and selective protein degraders. The protocols and data presented here serve as a comprehensive guide for researchers aiming to design and evaluate novel PROTACs. Successful PROTAC development requires empirical optimization of not only the linker but also the specific warhead and E3 ligase anchor for each protein of interest.

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG20-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG20-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound conjugation is resulting in a low yield. What are the most common causes?

Low yields in this compound conjugation reactions can stem from several factors throughout the experimental workflow. The most common culprits include incomplete reactions, the presence of side reactions, and loss of product during purification.[1] It is also crucial to ensure the quality and purity of your starting materials, as contaminants can significantly hinder reaction efficiency.[1] To systematically troubleshoot, it is recommended to analyze each stage of your process, from reactant preparation to final product isolation.[1]

2. How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is critical. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting materials (PEG-Alcohol and the benzylating agent) and the formation of the desired product.[1] For HPLC analysis, a reverse-phase column can be effective for separating the more hydrophobic Benzyl-PEG-Alcohol from the more hydrophilic PEG-Alcohol starting material.[1] The disappearance of the limiting reagent is a strong indicator of reaction completion.

3. What are potential side reactions that could be reducing my yield?

Several side reactions can compete with the desired benzylation of the PEG-Alcohol, leading to a lower yield of the final product. One common issue is the reaction with impurities. For instance, water in the reaction mixture can hydrolyze the benzylating agent, so it's essential to ensure all reagents and solvents are anhydrous.

4. How can I minimize product loss during purification?

Product loss during the work-up and purification steps is a common contributor to low yields. Due to the PEG chain, this compound has significant water solubility. To mitigate this, minimize the number of aqueous washes during the extraction process. If you suspect significant product loss to the aqueous phase, consider back-extraction with a more polar organic solvent.

Additionally, optimizing your chromatography method is crucial. For reverse-phase HPLC, adjusting the gradient steepness and mobile phase composition can improve separation. For size-exclusion chromatography, ensure the column pore size is appropriate for the molecular weight of your PEG conjugate.

5. Could the purity of my this compound be the issue?

Yes, the purity of the PEG reagent is critical and directly impacts the efficacy and reproducibility of your conjugation. Impurities can lead to side reactions and the formation of undesired conjugates. Common impurities in PEG reagents include PEG diols, which can cause unwanted cross-linking, and low molecular weight impurities like residual reactants or solvents. It is advisable to use high-purity reagents, often exceeding 95-98%.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Conjugation

Potential Cause Recommended Action Analytical Method for Diagnosis
Incomplete Reaction Optimize reaction conditions (time, temperature, stoichiometry).TLC, HPLC, LC-MS
Side Reactions Use anhydrous solvents and reagents. Consider using protecting groups for other reactive sites on your molecule.HPLC, Mass Spectrometry
Product Loss During Purification Minimize aqueous washes. Optimize chromatography conditions (gradient, mobile phase, column type).HPLC analysis of aqueous and organic layers
Poor Reagent Purity Use high-purity (>95%) this compound. Check for diol or other impurities.HPLC, NMR
Suboptimal pH Maintain the optimal pH for your specific coupling chemistry. For example, EDC couplings often require a slightly acidic activation step followed by a neutral to slightly basic coupling step.pH meter
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. Gentle heating (e.g., to 37°C) may aid dissolution.Visual inspection

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound with p-Nitrophenyl Chloroformate

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl carbonate, which can then be conjugated to a primary amine on a target molecule.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate it under reduced pressure. Precipitate the activated PEG by adding cold diethyl ether. Collect the precipitate by filtration and dry it under vacuum.

Protocol 2: General Procedure for Conjugation of Activated Benzyl-PEG20-p-nitrophenyl carbonate to a Peptide
  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

  • PEG Addition: Add the activated Benzyl-PEG20-p-nitrophenyl carbonate (1.5-3 equivalents) to the peptide solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or ACN.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Purification: Purify the resulting PEG-peptide conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Conjugation start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize optimize->check_completion analyze_side_reactions Analyze for Side Reactions (HPLC-MS) complete->analyze_side_reactions side_products Side Products Detected? analyze_side_reactions->side_products modify_conditions Modify Conditions (Anhydrous, pH, Protecting Groups) side_products->modify_conditions Yes no_side_products No Significant Side Products side_products->no_side_products No modify_conditions->start evaluate_purification Evaluate Purification Step no_side_products->evaluate_purification product_loss Product Loss Detected? evaluate_purification->product_loss optimize_purification Optimize Purification (Minimize Washes, Adjust Chromatography) product_loss->optimize_purification Yes yield_improved Yield Improved product_loss->yield_improved No, consult further. optimize_purification->yield_improved

Caption: A troubleshooting workflow for addressing low yields.

Experimental_Workflow General Experimental Workflow for this compound Conjugation start Start: this compound activation Activation of Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) start->activation activated_peg Activated Benzyl-PEG20 activation->activated_peg conjugation Conjugation to Target Molecule (e.g., peptide with primary amine) activated_peg->conjugation crude_product Crude Conjugate Mixture conjugation->crude_product purification Purification (e.g., RP-HPLC) crude_product->purification final_product Purified Benzyl-PEG20-Conjugate purification->final_product characterization Characterization (e.g., Mass Spectrometry) final_product->characterization end Final Product Confirmed characterization->end

Caption: A typical experimental workflow for PEGylation.

References

Navigating the Nuances of Benzyl-PEG20-alcohol: A Technical Support Guide to Ensuring Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals on maintaining the integrity of Benzyl-PEG20-alcohol in experimental settings.

The stability of reagents is paramount to the success and reproducibility of scientific experiments. This compound, a valuable tool in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), can be susceptible to degradation in solution if not handled and stored correctly. This technical support center provides a comprehensive guide to understanding and mitigating stability issues, ensuring the highest quality of results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two main degradation pathways. The first is the cleavage of the benzyl ether bond, which can occur under acidic, oxidative, or certain reductive conditions, exposing the primary alcohol. The second is the oxidative degradation of the polyethylene glycol (PEG) chain, a process that can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere, protected from light, and kept in a freezer at -20°C.[1]

Q3: What is the recommended way to store stock solutions of this compound?

A3: Once dissolved, it is advisable to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles. The stability of the stock solution is temperature-dependent:

Storage TemperatureRecommended Usage Timeframe
-80°CUp to 6 months
-20°CWithin 1 month

It is also crucial to use an appropriate anhydrous solvent for the preparation of stock solutions to prevent hydrolysis.[1]

Q4: What are the visible indicators of this compound degradation?

A4: Visual inspection can sometimes reveal degradation. In a stock solution, look for a change in color, the formation of precipitates, or a noticeable change in pH. For the solid compound, significant clumping or a change in its physical appearance may suggest moisture absorption and potential degradation.[1]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound and provides actionable solutions.

Problem 1: Low yield in a reaction where this compound is a starting material (e.g., PROTAC synthesis).

Possible Cause Recommended Solution
Degraded Linker The this compound may have degraded due to improper storage or handling. Solution: Assess the purity of the linker using HPLC or ¹H NMR (see Experimental Protocols). If degradation is confirmed, it is best to use a fresh vial of the compound.[1]
Incomplete Reaction The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. The disappearance of the limiting reagent is a good indicator of reaction completion.
Side Reactions Unwanted side reactions can consume the starting material or the product. For instance, the presence of water can hydrolyze certain activating agents. Solution: Ensure that all solvents and reagents are anhydrous. Carefully review the reaction conditions to minimize potential side reactions.
Product Loss During Purification Due to the PEG chain, this compound and its derivatives can have significant water solubility, leading to loss during aqueous workups. Solution: Minimize the number of aqueous washes. If product loss to the aqueous phase is suspected, consider back-extraction with a more polar organic solvent.

Problem 2: Appearance of unexpected peaks in HPLC analysis of a reaction mixture.

Possible Cause Recommended Solution
Formation of Side Products The reaction conditions may be promoting the formation of unintended molecules. Solution: Re-evaluate the reaction parameters such as temperature, reaction time, and the nature of the base or catalyst used.
Degradation of Reactants or Products The reactants or the newly formed product might be degrading under the experimental conditions. Solution: Consider running the reaction at a lower temperature or for a shorter duration. Analyze the stability of the product under the reaction and workup conditions.
Impure Starting Materials The starting materials, including the this compound, may contain impurities. Solution: Always check the purity of your starting materials before use. If necessary, purify the starting materials.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This protocol provides a general method to assess the purity and detect degradation products of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes. (This is a starting point and may require optimization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 10 µL of the sample. The appearance of new peaks or a decrease in the area of the main peak over time compared to a reference standard indicates degradation.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Benzyl Ether Cleavage

This protocol is designed to monitor the stability of the benzyl group.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • The protons of the benzyl group will appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm).

    • The methylene protons of the benzyl group (-O-CH₂-Ph) will appear as a singlet around 4.5 ppm.

    • The PEG backbone protons will be visible as a broad singlet around 3.6 ppm.

    • A disappearance or reduction in the integration of the benzyl proton signals relative to the PEG backbone protons is indicative of benzyl group cleavage.

Visualizing Degradation and Experimental Workflows

To further clarify the processes involved in the degradation of this compound and the workflow for troubleshooting, the following diagrams are provided.

Potential Degradation Pathways of this compound cluster_main cluster_degradation Benzyl_PEG20_OH This compound Cleaved_Product HO-PEG20-alcohol + Benzyl derivative Benzyl_PEG20_OH->Cleaved_Product Acidic Conditions / Oxidizing Agents / Reductive Cleavage Oxidized_PEG Oxidized PEG Fragments Benzyl_PEG20_OH->Oxidized_PEG Oxidizing Agents / Elevated Temperature / Light

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Low Reaction Yield Start Low Reaction Yield Observed Check_Purity Assess Purity of this compound (HPLC/NMR) Start->Check_Purity Degraded Degraded Check_Purity->Degraded Yes Pure Purity Confirmed Check_Purity->Pure No Use_Fresh Use Fresh Reagent Degraded->Use_Fresh Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Pure->Monitor_Reaction Incomplete Incomplete Monitor_Reaction->Incomplete Yes Complete Complete Monitor_Reaction->Complete No Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete->Optimize_Conditions Review_Workup Review Purification/Workup Procedure Complete->Review_Workup Product_Loss Product Loss Identified Review_Workup->Product_Loss Yes No_Loss Minimal Loss Review_Workup->No_Loss No Modify_Purification Modify Purification (e.g., Back-extraction) Product_Loss->Modify_Purification Check_Side_Reactions Investigate Potential Side Reactions No_Loss->Check_Side_Reactions

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting for common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My PROTAC with a PEG linker has poor aqueous solubility. Isn't the PEG linker supposed to improve this?

A1: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a result of its three components: the warhead, the E3 ligase binder, and the linker.[1] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility.[1][2] If the warhead and E3 ligase ligand are highly hydrophobic, a PEG linker may not be sufficient to overcome these properties.[1]

Troubleshooting Poor Solubility:

  • Initial Assessment: First, accurately quantify the solubility of your PROTAC in relevant buffers (e.g., PBS, cell culture media) to establish a baseline.[1]

  • Buffer Optimization: Simple modifications to the buffer, such as adjusting the pH or ionic strength, can sometimes improve solubility, particularly if your PROTAC contains ionizable groups.

  • Formulation Strategies: For in vitro and in vivo studies, consider using formulation technologies like amorphous solid dispersions (ASDs) or lipid-based formulations to enhance solubility.

  • Co-solvents: If your assay allows, adding a small percentage (1-5%) of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 to the final buffer can prevent precipitation upon dilution from a DMSO stock.

Q2: I'm observing a low yield in my final coupling reaction to attach the PEG linker. What are some common causes and solutions?

A2: Low yields in coupling reactions are a frequent challenge in multi-step PROTAC synthesis. The specific cause can depend on the type of reaction used (e.g., amide bond formation, "click" chemistry).

Troubleshooting Low Reaction Yields:

  • Amide Coupling (e.g., using HATU/DIPEA):

    • Reagent Quality: Ensure all reagents, especially coupling agents like HATU and solvents like DMF, are anhydrous.

    • Reaction Time and Temperature: Monitor the reaction by LC-MS to determine the optimal reaction time. While most reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates, but be cautious of potential degradation.

    • Base Selection: Use a non-nucleophilic base such as DIPEA or cesium carbonate to avoid side reactions.

  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Catalyst and Ligand: The choice of copper source (e.g., CuSO4·5H2O) and ligand is crucial for reaction efficiency.

    • Oxygen Exclusion: CuAAC reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Components: Impurities in the azide or alkyne starting materials can inhibit the catalyst. Ensure high purity of both fragments before the click reaction.

Q3: The purification of my PEGylated PROTAC by HPLC is difficult, resulting in broad peaks. How can I improve the separation?

A3: The flexible and sometimes "sticky" nature of PEG linkers can lead to poor chromatographic performance.

Troubleshooting Purification:

  • Column Choice: Experiment with different stationary phases. While C18 is common, a phenyl-hexyl or a column with a different chemistry might provide better separation.

  • Mobile Phase Additives: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of acidic and basic functional groups.

  • Alternative Purification Methods:

    • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for purifying complex molecules like PROTACs.

    • Ion-Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a powerful purification tool.

Q4: My PROTAC shows low or no degradation of the target protein. How does the PEG linker's length and flexibility play a role?

A4: The linker is a critical determinant of PROTAC efficacy, as it governs the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Linker Length:

    • Too Short: A short linker can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

    • Too Long: An excessively long linker can lead to unproductive binding modes and a decrease in degradation efficiency due to high flexibility.

  • Linker Flexibility:

    • Advantage: Flexible PEG linkers can allow the PROTAC to adopt multiple conformations to find an energetically favorable one for ternary complex formation.

    • Disadvantage: Too much flexibility might not be optimal for the specific protein-protein interactions required for a stable complex.

Troubleshooting Low Activity:

  • Synthesize a Linker Library: The most effective approach is to empirically test a series of PROTACs with varying PEG linker lengths.

  • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure the formation of the ternary complex. This can help determine if the issue is with complex formation or a downstream step.

Q5: I'm observing a pronounced "hook effect" with my PROTAC. Can the PEG linker influence this?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which this effect appears.

Mitigating the Hook Effect:

  • Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and avoid concentrations that lead to the hook effect.

  • Linker Design for Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect. This means the binding of one protein partner increases the affinity for the other.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC A2 PEG units8503.5180
PROTAC B4 PEG units9383.2205
PROTAC C6 PEG units10262.9230

Data is illustrative and compiled from general knowledge in the field. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Activity of Illustrative PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC A2 PEG units10085
PROTAC B4 PEG units2595
PROTAC C6 PEG units8090

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol outlines a common modular approach for PROTAC synthesis.

Step 1: First Amide Coupling

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and a bifunctional PEG linker (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF.

  • Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature and monitor its completion by LC-MS.

  • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

Step 2: Second Coupling Reaction (CuAAC Click Chemistry)

  • Dissolve the purified E3 ligase-linker intermediate (containing an azide, 1.0 eq) and the target protein ligand (functionalized with an alkyne, 1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO4·5H2O.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Select POI Ligand, E3 Ligase Ligand, & PEG Linker step1 Couple E3 Ligase Ligand to PEG Linker start->step1 purify1 Purify Intermediate step1->purify1 step2 Couple POI Ligand to Intermediate purify1->step2 purify2 Final Purification (HPLC) step2->purify2 characterize Characterize (HRMS, NMR) purify2->characterize activity Assess Degradation (Western Blot) characterize->activity characterize->activity ternary Ternary Complex Assay (SPR, NanoBRET) activity->ternary optimize Optimize Linker Length & Composition activity->optimize ternary->optimize

Caption: A general workflow for PROTAC synthesis and evaluation.

Troubleshooting_Low_Yield cluster_amide Amide Coupling Issues cluster_click Click Chemistry Issues start Low Yield in Coupling Reaction q1 Anhydrous Conditions? start->q1 q3 Oxygen Excluded? start->q3 s1 Use dry solvents/reagents q1->s1 No q2 Correct Base Used? q1->q2 Yes s2 Use non-nucleophilic base (DIPEA) q2->s2 No s3 Use inert atmosphere (N2/Ar) q3->s3 No q4 Pure Starting Materials? q3->q4 Yes s4 Re-purify azide/alkyne fragments q4->s4 No

Caption: Troubleshooting flowchart for low reaction yields.

Hook_Effect_Diagram PROTAC Concentration vs. Ternary Complex Formation cluster_low Low [PROTAC] cluster_high High [PROTAC] POI Target Protein Ternary_Low Productive Ternary Complex POI->Ternary_Low Binary_POI Binary Complex (Non-productive) POI->Binary_POI E3 E3 Ligase E3->Ternary_Low Binary_E3 Binary Complex (Non-productive) E3->Binary_E3 PROTAC PROTAC PROTAC->Ternary_Low PROTAC_High1 PROTAC PROTAC_High1->Binary_POI PROTAC_High2 PROTAC PROTAC_High2->Binary_E3

Caption: The "Hook Effect" at high PROTAC concentrations.

References

Technical Support Center: Optimizing Benzyl-PEG20-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Benzyl-PEG20-alcohol reactions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction with this compound is resulting in a very low yield or no product at all. What are the common causes?

A: Low yields in reactions involving this compound can be attributed to several factors, including incomplete reactions, side reactions, and product loss during the purification process.[1] It is also critical to verify the quality and purity of the starting materials, as any contaminants can significantly impede the reaction's efficiency.[1] A systematic approach to troubleshooting involves examining each stage of your experimental protocol, from the preparation of reactants to the final isolation of the product.[1]

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low or No Yield Observed check_reaction Has the reaction gone to completion? start->check_reaction check_reagents Verify Starting Material Quality and Reagent Activity check_reaction->check_reagents No side_reactions Are there significant side products? check_reaction->side_reactions Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, HPLC, LC-MS) optimize_conditions->monitor_reaction monitor_reaction->check_reaction purification_issue Is product being lost during purification? side_reactions->purification_issue No analyze_side_products Identify Side Products (LC-MS, NMR) and Adjust Conditions to Minimize Them side_reactions->analyze_side_products Yes modify_purification Modify Purification Strategy (e.g., different chromatography, extraction conditions) purification_issue->modify_purification Yes solution Improved Yield purification_issue->solution No modify_purification->solution analyze_side_products->optimize_conditions

Caption: A flowchart for troubleshooting low yields in this compound reactions.

Q: How can I effectively monitor the progress of my this compound reaction?

A: Monitoring the reaction's progress is crucial for determining the point of completion and for identifying any potential issues.[1] The most common techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

  • TLC: This method is quick and effective for visualizing the consumption of starting materials and the formation of the product. The product, being a PEGylated molecule, will likely have a different polarity compared to the starting material, resulting in a different retention factor (Rf) on the TLC plate.

  • HPLC: For more quantitative analysis, HPLC is the preferred method. A reverse-phase column can be used to separate the more hydrophobic this compound product from the starting materials. The disappearance of the limiting reagent is a strong indicator that the reaction is complete.

Issue 2: Presence of Side Products and Impurities

Q: I am observing multiple spots on my TLC plate/peaks in my HPLC chromatogram. What are the likely side reactions?

A: The formation of side products can significantly reduce the yield of your desired product. Potential side reactions include:

  • Reactions with Impurities: The presence of water in the reaction mixture can lead to the hydrolysis of activating agents or the benzylating agent. It is crucial to use anhydrous solvents and reagents.

  • Dimerization: In some cases, the this compound can react with itself, leading to the formation of dimers.

  • Degradation: The product or reactants might be sensitive to the reaction conditions and could degrade over time, especially at elevated temperatures.

Q: How can I minimize the formation of these side products?

A: To minimize side reactions, consider the following strategies:

  • Control Stoichiometry: Using an optimal ratio of reactants can help to minimize side reactions.

  • Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of degradation and side product formation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

Issue 3: Purification Challenges

Q: I'm having difficulty purifying my this compound product. What are the recommended methods?

A: The purification of PEGylated compounds can be challenging due to their polymeric nature. The most effective techniques are typically chromatographic.

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated molecules. The separation is based on hydrophobicity, and since the this compound product is generally more hydrophobic than the unreacted PEG-alcohol, RP-HPLC is excellent for removing the starting material.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be effective for removing smaller impurities.

Q: My purified product still shows impurities. How can I improve the purity?

A: If you are still observing impurities after purification, consider the following:

  • Optimize Chromatography Conditions: For RP-HPLC, adjusting the gradient steepness and the mobile phase composition can improve separation. For SEC, ensure the column's pore size is appropriate for the molecular weight of your product.

  • Sequential Purification: Combining different purification techniques can be very effective. For instance, you can perform an initial purification using flash chromatography followed by a final polishing step with preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a typical esterification reaction with this compound?

A1: For a typical esterification reaction involving a carboxylic acid and this compound, carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) are commonly used. A slightly acidic pH (around 4.5-6.0) is often optimal for the activation step, followed by a neutral to slightly basic pH (7.0-8.0) for the coupling with the alcohol.

Q2: What solvents are recommended for this compound reactions?

A2: The choice of solvent is critical and depends on the specific reaction. Common anhydrous solvents include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. Ensure that all reactants are fully soluble in the chosen solvent to avoid a heterogeneous reaction mixture.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the product. For PEGylated compounds, you will observe a distribution of peaks separated by 44 Da, corresponding to the ethylene glycol repeating unit.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your product by identifying the characteristic peaks of the benzyl group, the PEG chain, and the newly formed linkage.

  • Analytical HPLC: This can be used to assess the purity of your final product.

Data Presentation

The following tables summarize quantitative data for reaction parameters adapted from studies on benzyl alcohol, which can serve as a starting point for optimizing this compound reactions.

Table 1: Optimization of Reaction Parameters for Benzyl Alcohol Oxidation

ParameterVariationSubstrate Conversion (%)Reference
Catalyst Amount 0.001 g12.5
0.005 g58.4
Substrate:Oxidant Ratio 1:3< 58.4
1:858.4
Solvent Water/Methanol Mix64.6
Pure Water81.2
Temperature 90 °C47.6
100 °C81.2
110 °C< 81.2

Table 2: Effect of Solvent on Benzyl Alcohol Oxidation Yield

SolventIsolated Yield (%)Reference
Acetonitrile99
Dichloromethane< 99
Toluene< 99

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound.

Protocol 1: General Procedure for Esterification using EDC/NHS Coupling

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add Coupling Agents: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Add this compound: Add this compound (1.0 equivalent) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any remaining active ester by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC.

Protocol 2: General Procedure for Etherification (Williamson Ether Synthesis)

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C.

  • Add Base: Slowly add a strong base such as sodium hydride (NaH, 1.2 equivalents).

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add Alkyl Halide: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Mandatory Visualization

experimental_workflow reagent_prep Reagent Preparation (Drying of Solvents and Reagents) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Controlled Temperature and Time) reaction_setup->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis

Caption: A general experimental workflow for this compound reactions.

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions peg_alcohol Benzyl-PEG20-OH product Desired Product (e.g., Benzyl-PEG20-O-R) peg_alcohol->product side_products Side Products (e.g., Dimers, Hydrolyzed Reagents) peg_alcohol->side_products coupling_partner Coupling Partner (e.g., R-COOH, R-X) coupling_partner->product coupling_partner->side_products catalyst Catalyst / Reagent (e.g., EDC/NHS, NaH) catalyst->product solvent Anhydrous Solvent (e.g., DCM, THF) solvent->product temperature Controlled Temperature temperature->product

Caption: Logical relationship of components in a this compound reaction.

References

Strategies to enhance the solubility of PROTACs containing Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PROTACs, particularly those containing Benzyl-PEG20-alcohol linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC containing a this compound linker is precipitating out of solution upon dilution from my DMSO stock into an aqueous buffer. Why is this happening?

A1: This is a common issue for many PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1] The polyethylene glycol (PEG) linker, such as the 20-unit PEG in your molecule, is incorporated to increase hydrophilicity and improve water solubility.[2][3][4] However, the overall solubility of the PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker.[1] If the ligands themselves are highly hydrophobic, the PEG linker may not be sufficient to overcome their poor solubility characteristics, leading to precipitation when the concentration in the aqueous buffer exceeds its thermodynamic solubility limit.

Q2: What are the initial steps I should take to troubleshoot the poor solubility of my PEGylated PROTAC?

A2: The first step is to quantitatively determine the solubility of your PROTAC in the relevant aqueous buffers (e.g., PBS, cell culture media). This will provide a baseline to evaluate the effectiveness of any enhancement strategies. Following this, you can try optimizing the buffer conditions. Simple modifications such as adjusting the pH or ionic strength can sometimes improve solubility, particularly if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.

Q3: What are some common formulation strategies to significantly improve the solubility of my PROTAC for in vitro and in vivo studies?

A3: Several formulation strategies can be highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which prevents crystallization and can maintain a supersaturated state in solution.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions, which can significantly enhance the solubility of lipophilic drugs in aqueous media.

  • Cyclodextrin (CD) Inclusion Complexes: In this approach, the hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby improving overall water solubility.

Q4: Can the length of the PEG linker impact the solubility of my PROTAC?

A4: Yes, the length of the PEG linker can influence the solubility of a PROTAC. Generally, longer PEG chains increase the hydrophilicity of the molecule, which can lead to improved aqueous solubility. The 20-unit PEG in your linker is quite substantial and should contribute positively to solubility. However, there is an optimal linker length for balancing solubility with other critical properties like cell permeability and the ability to form a stable ternary complex.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution / Next Step
PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. The intrinsic aqueous solubility of the PROTAC is extremely low, and the final concentration exceeds its thermodynamic solubility limit.1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer. 2. Use Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer. 3. Proceed to Advanced Formulations: If the required concentration cannot be reached, an advanced formulation such as an amorphous solid dispersion (ASD) or a lipid-based formulation is necessary.
Solubility is highly variable between experiments. 1. Inconsistent DMSO Stock Concentration: Errors in weighing the compound or dissolving it. 2. Buffer Instability: The PROTAC may be degrading in the buffer over time. 3. Amorphous vs. Crystalline Form: The solid form of the PROTAC may be inconsistent between batches.1. Verify Stock Concentration: Carefully prepare and verify the concentration of your DMSO stock solution. 2. Assess Stability: Evaluate the stability of your PROTAC in the experimental buffer over the time course of your experiment. 3. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) to characterize the solid form of your PROTAC.
Amorphous Solid Dispersion (ASD) formulation does not improve solubility. 1. Inappropriate Polymer Selection: The chosen polymer may not be optimal for stabilizing the amorphous form of your PROTAC. 2. Incorrect Drug Loading: The percentage of the PROTAC in the ASD may be too high, leading to recrystallization.1. Screen Different Polymers: Test a variety of polymers with different properties (e.g., HPMCAS, PVP/VA). 2. Optimize Drug Loading: Prepare ASDs with different drug loading percentages (e.g., 10%, 20%) to find the optimal ratio.
Nanoemulsion formulation is cloudy or separates over time. 1. Suboptimal Component Ratios: The ratio of oil, surfactant, and co-surfactant is not optimized for your PROTAC, leading to instability. 2. Incorrect Preparation Method: The energy input or component addition order was incorrect.1. Optimize Formulation: Systematically vary the ratios of the oil, surfactant, and co-surfactant to create a phase diagram and identify the region of stable nanoemulsion formation. 2. Refine Preparation Method: Ensure the correct procedure is followed for either high-energy (e.g., sonication) or low-energy (e.g., spontaneous emulsification) methods.

Quantitative Data on Solubility Enhancement

The following table summarizes illustrative data on how different formulation strategies can enhance the solubility of PROTACs. Note that this data is representative and the actual improvement will depend on the specific PROTAC molecule.

Formulation Strategy PROTAC Solubility Enhancement (Fold Increase vs. Unformulated) Reference
Amorphous Solid Dispersion (ASD) with HPMCASAZ1Up to 2-fold
ASD with HPMCAS (20% drug load)ARCC-4Pronounced supersaturation without precipitation for 180 min
ASD with Eudragit® L 100-55 (20% drug load)ARCC-4Pronounced supersaturation without precipitation for 180 min

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing ASDs for initial screening of solubility enhancement.

Materials:

  • PROTAC of interest

  • Selected polymer (e.g., HPMCAS, PVP/VA)

  • Suitable solvent system (e.g., dichloromethane/methanol mixture)

  • Glass vials

  • Vacuum oven

Methodology:

  • Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.

  • Drying: Allow the solvent to evaporate slowly overnight under a gentle stream of nitrogen or in a fume hood, followed by drying under vacuum for 24-48 hours to remove any residual solvent. This should result in a solid film or powder.

  • Characterization: Characterize the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting point and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature.

  • Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.

Protocol 2: Kinetic Solubility Measurement by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • 96-well plate

  • Plate shaker

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards of the PROTAC in the analysis solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Add a small volume of the PROTAC DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration. The final DMSO concentration should typically be kept low (e.g., ≤1%).

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 24 hours).

  • Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to another plate or HPLC vials, dilute as necessary with the analysis solvent, and inject onto the HPLC system.

  • Quantification: Determine the concentration of the dissolved PROTAC in the supernatant by comparing the peak area to the calibration curve.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: General mechanism of PROTAC-induced protein degradation.

Solubility_Workflow Start PROTAC with Poor Aqueous Solubility Measure_Sol Measure Baseline Solubility (e.g., HPLC) Start->Measure_Sol Optimize_Buffer Optimize Buffer (pH, Co-solvents) Measure_Sol->Optimize_Buffer Check_Sol_1 Solubility Sufficient? Optimize_Buffer->Check_Sol_1 Advanced_Form Advanced Formulation Strategies Check_Sol_1->Advanced_Form No End_Success Proceed with Experiments Check_Sol_1->End_Success Yes ASD Amorphous Solid Dispersion (ASD) Advanced_Form->ASD Lipid Lipid-Based Formulation Advanced_Form->Lipid Cyclodextrin Cyclodextrin Complexation Advanced_Form->Cyclodextrin Screen_Form Screen & Optimize Formulation ASD->Screen_Form Lipid->Screen_Form Cyclodextrin->Screen_Form Check_Sol_2 Solubility Sufficient? Screen_Form->Check_Sol_2 Check_Sol_2->End_Success Yes End_Fail Re-evaluate PROTAC Structure/Properties Check_Sol_2->End_Fail No

Caption: Decision workflow for improving PROTAC solubility.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with Benzyl-PEG20-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in protein PEGylation?

This compound is a monofunctional polyethylene glycol (PEG) reagent. The benzyl group serves as a protecting group for one end of the PEG chain, allowing for the selective activation of the terminal hydroxyl group at the other end for conjugation to a protein.[1] This controlled, site-specific PEGylation is often desired to maintain the biological activity of the protein. The PEG20 chain increases the hydrodynamic size of the protein, which can extend its in-vivo half-life, improve solubility, and reduce immunogenicity.[2][3][4]

Q2: What are the primary causes of protein aggregation when using this compound?

While PEGylation is intended to reduce aggregation, the process itself can sometimes induce it. Key causes include:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[5]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.

  • Inefficient or Non-specific PEGylation: If the activation of this compound is incomplete or if side reactions occur, it can lead to a heterogeneous mixture of PEGylated and un-PEGylated protein, as well as potential cross-linking if reactive intermediates are formed.

  • Presence of Benzyl Alcohol: While the benzyl group is part of the PEG reagent, free benzyl alcohol, if present as an impurity or formed during a side reaction, is known to induce protein aggregation by causing partial unfolding.

Q3: How can I activate the hydroxyl group of this compound for protein conjugation?

The terminal hydroxyl group of this compound is not reactive enough to directly couple with protein functional groups. It must first be activated. Common activation methods include:

  • Conversion to a sulfonate ester (tosylate or mesylate): This creates a good leaving group that can then react with nucleophilic groups on the protein, such as amines.

  • Activation with carbodiimides (e.g., EDC/DCC) in the presence of N-hydroxysuccinimide (NHS): This forms a reactive NHS ester that readily reacts with primary amines on the protein.

  • Conversion to a p-nitrophenyl carbonate: This is another common method to create an amine-reactive PEG derivative.

Q4: How can I detect and quantify protein aggregation during my PEGylation experiment?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique for separating and quantifying soluble aggregates based on their size. Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the formation of high molecular weight aggregates, especially covalent oligomers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible precipitation during or after PEGylation reaction. Protein concentration is too high.Decrease the protein concentration.
pH of the reaction buffer is near the protein's isoelectric point (pI).Adjust the pH of the buffer to be at least 1-2 units away from the pI.
Suboptimal temperature leading to protein instability.Perform the reaction at a lower temperature (e.g., 4°C).
Increased aggregation detected by SEC or DLS with no visible precipitation. Inefficient activation of this compound.Ensure complete activation of the PEG-alcohol before adding it to the protein solution. Use fresh activation reagents.
Side reactions during PEG activation or conjugation.Optimize the stoichiometry of reagents and reaction time. Consider using a different activation chemistry.
Presence of impurities in the this compound reagent.Use high-purity, monodisperse this compound.
Low yield of mono-PEGylated protein and presence of multiple PEGylated species. Non-specific PEGylation at multiple sites on the protein.Optimize the reaction pH to favor conjugation at a specific site (e.g., lower pH for N-terminal amine selectivity).
Steric hindrance from the PEG chain.Consider using a shorter or longer PEG chain if the target site is sterically hindered.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal hydroxyl group of this compound to an NHS ester, making it reactive towards primary amines on a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, wash the reaction mixture with a small amount of water to quench any remaining active ester.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the activated PEG by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum. Store the activated Benzyl-PEG20-NHS ester at -20°C under an inert atmosphere.

Protocol 2: PEGylation of a Protein with Activated Benzyl-PEG20-NHS Ester

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated Benzyl-PEG20-NHS ester

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Dissolve the protein to be PEGylated in a buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Add the activated Benzyl-PEG20-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized (e.g., start with a 5:1 molar excess of PEG).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified time (e.g., 1-4 hours).

  • Monitor the progress of the PEGylation reaction using SDS-PAGE or SEC.

  • Once the desired degree of PEGylation is achieved, quench the reaction by adding an excess of the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and other reagents using techniques such as ion-exchange chromatography or size exclusion chromatography.

Protocol 3: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for separating the protein and its aggregates.

  • Mobile phase (e.g., PBS, pH 7.4).

  • HPLC system with a UV detector.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the protein and PEGylated protein samples by diluting them to an appropriate concentration in the mobile phase. Filter the samples through a 0.22 µm filter.

  • Inject a defined volume of the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times. Aggregates will elute before the monomer.

  • Calculate the percentage of aggregation in the sample.

Protocol 4: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • DLS instrument.

  • Low-volume cuvette.

  • Filtered buffer.

Procedure:

  • Ensure the cuvette is clean and free of dust.

  • Filter the protein and PEGylated protein samples through a low-protein-binding 0.22 µm filter directly into the cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the particle size distribution.

  • Analyze the data to determine the mean hydrodynamic radius and the polydispersity index (PDI). A higher PDI and the presence of larger species indicate aggregation.

Protocol 5: Analysis of PEGylation and Aggregation by SDS-PAGE

Materials:

  • Precast or hand-cast polyacrylamide gels.

  • SDS-PAGE running buffer.

  • Sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol).

  • Protein molecular weight standards.

  • Coomassie Brilliant Blue or other protein stain.

Procedure:

  • Prepare the protein and PEGylated protein samples by mixing them with the sample loading buffer. For non-reducing conditions, use a loading buffer without a reducing agent.

  • Heat the samples at 95-100°C for 5 minutes (for reducing conditions).

  • Load the samples and molecular weight standards onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analyze the gel for the appearance of higher molecular weight bands corresponding to the PEGylated protein and any high molecular weight aggregates. The PEGylated protein will migrate slower than the un-PEGylated protein due to its increased size.

Visualizations

PEGylation_Workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis PEG_alcohol This compound Activated_PEG Activated Benzyl-PEG20-NHS Ester PEG_alcohol->Activated_PEG Activation Activation_reagents EDC / NHS Activation_reagents->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein Conjugation Protein Protein Protein->PEGylated_Protein Crude_Product Crude Reaction Mixture PEGylated_Protein->Crude_Product Purified_Product Purified PEGylated Protein Crude_Product->Purified_Product Chromatography Unreacted_PEG Unreacted PEG SEC SEC Purified_Product->SEC DLS DLS Purified_Product->DLS SDS_PAGE SDS-PAGE Purified_Product->SDS_PAGE

Caption: Experimental workflow for protein PEGylation.

Troubleshooting_Logic Aggregation Protein Aggregation Observed Visible_Precipitation Visible Precipitation? Aggregation->Visible_Precipitation High_Concentration High Protein Concentration? Visible_Precipitation->High_Concentration Yes SEC_DLS_Increase Increased Aggregates by SEC/DLS? Visible_Precipitation->SEC_DLS_Increase No Suboptimal_pH Suboptimal pH? High_Concentration->Suboptimal_pH No Reduce_Concentration Reduce Protein Concentration High_Concentration->Reduce_Concentration Yes Suboptimal_Temp Suboptimal Temperature? Suboptimal_pH->Suboptimal_Temp No Adjust_pH Adjust Buffer pH Suboptimal_pH->Adjust_pH Yes Lower_Temp Lower Reaction Temperature Suboptimal_Temp->Lower_Temp Yes Inefficient_Activation Inefficient PEG Activation? SEC_DLS_Increase->Inefficient_Activation Yes Side_Reactions Side Reactions? Inefficient_Activation->Side_Reactions No Optimize_Activation Optimize Activation Step Inefficient_Activation->Optimize_Activation Yes Optimize_Reaction Optimize Reaction Conditions Side_Reactions->Optimize_Reaction Yes

Caption: Troubleshooting decision tree for aggregation.

Activation_Mechanism PEG_OH Benzyl-PEG20-OH Intermediate O-acylisourea intermediate PEG_OH->Intermediate + EDC EDC EDC->Intermediate NHS NHS NHS_Ester Benzyl-PEG20-NHS Ester Intermediate->NHS_Ester + NHS PEG_Protein PEG-Protein Conjugate NHS_Ester->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

References

Deprotection of the benzyl group from Benzyl-PEG20-alcohol without side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the deprotection of the benzyl group from Benzyl-PEG20-alcohol to yield PEG20-alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for deprotecting this compound?

A1: The most common and effective methods for benzyl group deprotection from PEGylated alcohols are catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed cleavage.[1] The choice of method depends on the presence of other functional groups in your molecule, the reaction scale, and available equipment.

Q2: My catalytic hydrogenation reaction is not going to completion. What are the possible causes and solutions?

A2: Incomplete catalytic hydrogenation can be due to several factors:

  • Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use freshly opened or high-quality catalyst.

  • Insufficient Hydrogen: Ensure a proper and continuous supply of hydrogen gas. If using a balloon, ensure it is adequately filled and the system is sealed. For pressurized systems, check for leaks.[1]

  • Poor Mixing: Inadequate stirring will result in poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Common solvents for this reaction are ethanol, methanol, tetrahydrofuran (THF), and ethyl acetate.[2] Consider trying a different solvent if the reaction is sluggish.

  • Catalyst Poisoning: Certain functional groups or impurities can poison the palladium catalyst. Ensure your starting material is pure.

Q3: I am observing side products in my reaction. How can I minimize them?

A3: Side product formation is often dependent on the chosen deprotection method and the presence of other functional groups.

  • During Catalytic Hydrogenation: This method can also reduce other functional groups like alkenes, alkynes, or nitro groups.[1][3] If your molecule contains these, consider using a milder method like catalytic transfer hydrogenation or a non-reductive method.

  • During Acid-Catalyzed Cleavage: Strong acids can cleave other acid-labile protecting groups. If your molecule has other acid-sensitive moieties, this method should be avoided. In some specific contexts, like peptide synthesis, acid-catalyzed side reactions such as O to C migration of the benzyl group in tyrosine have been observed.

  • During Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can sometimes cleave other protecting groups, though they are generally more selective for p-methoxybenzyl (PMB) ethers over simple benzyl ethers.

Q4: How can I effectively remove the palladium catalyst after the reaction?

A4: Palladium on carbon is a solid catalyst and can be removed by filtration. For complete removal, especially at larger scales, filtration through a pad of Celite® is recommended. Ensure the filtration is done carefully to prevent any catalyst from passing through.

Q5: What is the best way to purify the final PEG20-alcohol product?

A5: After removal of the catalyst and solvent, the crude product can be purified by column chromatography. The choice of stationary and mobile phases will depend on the polarity of any conjugated molecule. For unmodified PEG20-alcohol, a silica gel column with a gradient of dichloromethane and methanol is often effective. In some cases, purification of high-molecular-weight PEG compounds can be challenging and may require specialized techniques.

Data Presentation: Comparison of Deprotection Methods

MethodReagentsAdvantagesDisadvantagesTypical Reaction Time
Catalytic Hydrogenation H₂, 10% Pd/CClean reaction with high yields. The primary byproduct, toluene, is volatile and easily removed.Requires specialized hydrogenation equipment (e.g., Parr shaker, H-Cube®). Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).2-16 hours
Catalytic Transfer Hydrogenation Formic acid or Ammonium formate, 10% Pd/CDoes not require specialized pressurized hydrogenation equipment. Generally milder conditions than catalytic hydrogenation.May require elevated temperatures. Formic acid can be corrosive.4-24 hours
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, BBr₃)Effective for substrates that are sensitive to hydrogenation.Requires strongly acidic conditions which may not be suitable for molecules with acid-labile functional groups. Reagents can be corrosive and require careful handling.1-12 hours
Oxidative Deprotection e.g., DDQ, PIFA/nitroxyl radicalCan be highly selective, especially for substituted benzyl ethers. Can be performed under mild, non-reductive conditions.May not be as efficient for simple benzyl ethers. Reagents can be expensive and may require specific conditions (e.g., photoirradiation).Varies widely

Experimental Protocols

Protocol 1: Catalytic Hydrogenation
  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol or THF in a reaction vessel appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20 mol% relative to the substrate).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas to the vessel. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized hydrogenation apparatus (e.g., Parr shaker) for higher pressures (typically 1-4 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor, such as formic acid or ammonium formate (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20 mol%).

  • Reaction: Stir the mixture at room temperature or elevate the temperature (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the catalyst by filtration through Celite®.

  • Purification: Remove the solvent under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid. Purify the crude product by column chromatography.

Visualizations

Deprotection_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve this compound in suitable solvent B Add Deprotection Reagents (e.g., Pd/C, H₂ or H-donor) A->B 1. Reagent Addition C Stir at appropriate temperature B->C 2. Reaction D Monitor reaction progress (TLC, LC-MS) E Filter to remove catalyst (e.g., Pd/C) D->E 3. Completion F Solvent removal under reduced pressure E->F G Purify by column chromatography F->G H Pure PEG20-alcohol G->H 4. Isolation

Caption: General experimental workflow for the deprotection of this compound.

Chemical_Transformation cluster_reactants Starting Material cluster_products Products reactant Benzyl-PEG20-OH product1 PEG20-OH reactant->product1 Deprotection (e.g., H₂, Pd/C) product2 Toluene (byproduct) reactant->product2

Caption: Chemical transformation from this compound to PEG20-alcohol.

References

Optimizing reaction conditions for coupling Benzyl-PEG20-alcohol to E3 ligase ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the conjugation of Benzyl-PEG20-alcohol to your E3 ligase ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in the synthesis of PROTACs and other targeted therapeutic constructs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound to an E3 ligase ligand?

A1: The choice of coupling chemistry depends on the functional groups present on your E3 ligase ligand. The two most prevalent and effective methods are the Mitsunobu reaction and carbodiimide-mediated esterification (e.g., using EDC/NHS).

  • Mitsunobu Reaction: This is ideal when your E3 ligase ligand possesses a nucleophilic functional group, such as a carboxylic acid or a phenolic hydroxyl group. The reaction converts the primary alcohol of the this compound into a good leaving group, facilitating its displacement by the nucleophile on the ligand.[1][2][3]

  • EDC/NHS Esterification: This method is suitable if your E3 ligase ligand has a carboxylic acid. The reaction activates the carboxylic acid to form an NHS-ester, which then readily reacts with the hydroxyl group of the this compound to form an ester bond.[4][5]

Q2: My E3 ligase ligand is sensitive to harsh reaction conditions. Which coupling method is milder?

A2: The Mitsunobu reaction is generally considered to be performed under mild conditions, often at room temperature or cooler, which is advantageous for sensitive substrates. Carbodiimide coupling with EDC/NHS is also performed under relatively mild aqueous or anhydrous conditions. The choice may depend on the specific sensitivities of your ligand.

Q3: What is the role of the Benzyl group on the PEG linker?

A3: The benzyl group on this compound typically serves as a protecting group for one end of the PEG linker. This allows for selective functionalization of the terminal alcohol group. The benzyl group can be removed later in the synthetic sequence, often by hydrogenolysis, to reveal a free alcohol for further conjugation if needed.

Q4: How does the PEG linker length, such as in this compound, impact the final PROTAC molecule?

A4: The polyethylene glycol (PEG) linker is a critical component of a PROTAC molecule, influencing its physicochemical properties and biological activity. The length of the PEG chain, in this case, 20 units, affects:

  • Solubility and Permeability: PEG linkers can enhance the aqueous solubility of the PROTAC, which can be beneficial for administration and cellular uptake.

  • Ternary Complex Formation: The linker length is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length allows for the proper spatial orientation of the two recruited proteins.

  • Binding Affinity: In some cases, shorter linkers can lead to steric hindrance and reduce the binding affinity of the PROTAC for its target protein or the E3 ligase.

Troubleshooting Guides

Guide 1: Mitsunobu Reaction Troubleshooting

Issue: Low or no product yield.

Potential Cause Troubleshooting Step Rationale
Incorrect order of reagent addition Pre-form the betaine intermediate by adding DEAD or DIAD to a solution of triphenylphosphine (PPh3) at 0°C before adding the alcohol and then the E3 ligase ligand.The standard order of addition (alcohol, ligand, PPh3, then DEAD/DIAD) may not always be optimal. Pre-forming the betaine can sometimes improve reaction efficiency.
Nucleophile (E3 ligase ligand) is not acidic enough If your ligand is a carboxylic acid, ensure the pKa is sufficiently low (ideally < 13). For less acidic nucleophiles, consider using a more reactive azodicarboxylate.A common side reaction occurs when the azodicarboxylate acts as the nucleophile instead of your ligand. This is more likely with less acidic nucleophiles.
Steric hindrance For sterically hindered alcohols or ligands, consider using modified reagents such as fluorinated alcohols or employing sonication to facilitate the reaction.Steric bulk around the reaction center can impede the SN2 reaction mechanism.
Decomposition of reagents Use fresh, high-purity DEAD or DIAD, as they can be sensitive to heat, impact, and friction. Store and handle these reagents according to safety guidelines.Decomposed reagents will lead to lower yields and potential side products.
Guide 2: EDC/NHS Esterification Troubleshooting

Issue: Inefficient ester formation.

Potential Cause Troubleshooting Step Rationale
Hydrolysis of the O-acylisourea intermediate Perform the reaction in an anhydrous organic solvent (e.g., DMF, DCM) if your reactants are soluble. If an aqueous buffer is required, use a two-step procedure where the NHS-ester is formed first, followed by the addition of the alcohol.The O-acylisourea intermediate formed from EDC and the carboxylic acid is unstable in aqueous solutions and can hydrolyze back to the starting material.
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the alcohol can be performed at a neutral to slightly basic pH (7.0-8.0).pH control is critical for efficient carbodiimide chemistry.
Competing side reactions Ensure the absence of primary amines in the reaction mixture, as they will preferentially react with the activated carboxylic acid to form amides.EDC/NHS chemistry is highly efficient for amide bond formation, which can be a competitive pathway if primary amines are present.
Use of an alternative coupling agent For esterification, consider using DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in an anhydrous solvent.DCC/DMAP is a well-established and highly effective method for ester formation.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction
  • Dissolve the E3 ligase ligand (containing a carboxylic acid; 1.0 eq), this compound (1.1 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the desired product. The triphenylphosphine oxide byproduct is often less soluble and may precipitate out of some solvents, aiding in its removal.

Protocol 2: General Procedure for EDC/NHS Esterification
  • Dissolve the E3 ligase ligand (containing a carboxylic acid; 1.0 eq) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (1.2 eq) in an appropriate solvent (e.g., anhydrous DMF or for Sulfo-NHS, an aqueous buffer like MES at pH 4.5-6.0).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 15-60 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture. If the initial reaction was performed at an acidic pH, adjust the pH to 7.0-7.5.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product using an appropriate method such as preparative HPLC or column chromatography.

Visualizations

experimental_workflow cluster_mitsunobu Mitsunobu Reaction Workflow cluster_edc EDC/NHS Coupling Workflow m_start Dissolve Ligand, This compound, & PPh3 in THF m_cool Cool to 0°C m_start->m_cool m_add_dead Add DEAD/DIAD m_cool->m_add_dead m_react Stir at RT m_add_dead->m_react m_purify Purification m_react->m_purify m_product Coupled Product m_purify->m_product e_start Dissolve Ligand & NHS e_add_edc Add EDC (Activate Carboxylic Acid) e_start->e_add_edc e_add_alcohol Add this compound e_add_edc->e_add_alcohol e_react Stir at RT e_add_alcohol->e_react e_purify Purification e_react->e_purify e_product Coupled Product e_purify->e_product troubleshooting_logic start Low Product Yield? mitsunobu Mitsunobu Reaction start->mitsunobu edc_nhs EDC/NHS Coupling start->edc_nhs order_of_addition Check Order of Reagent Addition mitsunobu->order_of_addition acidity Assess Ligand Acidity (pKa) mitsunobu->acidity hydrolysis Check for Intermediate Hydrolysis edc_nhs->hydrolysis ph Optimize Reaction pH edc_nhs->ph solution1 Pre-form Betaine order_of_addition->solution1 solution2 Use Anhydrous Solvent hydrolysis->solution2

References

Validation & Comparative

A Researcher's Guide to Validating PROTAC Activity with a Benzyl-PEG20-alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of PROTACs featuring a Benzyl-PEG20-alcohol linker against other common linker classes, supported by experimental data and detailed validation protocols.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far more than a passive spacer; it plays a crucial role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2] Its length, composition, and rigidity influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker facilitates a productive orientation within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4][5]

Profile of a this compound Linker

A this compound linker is a long-chain, flexible linker with distinct chemical properties that can significantly impact PROTAC performance.

  • Polyethylene Glycol (PEG) Component: The 20-unit PEG chain imparts high flexibility and hydrophilicity. This can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter that needs to be empirically optimized for each specific target and E3 ligase pair, as both excessively short and long linkers can be detrimental to ternary complex formation and subsequent degradation.

  • Benzyl Group: The incorporation of a benzyl group can introduce a degree of rigidity and provide opportunities for specific interactions, such as pi-stacking with amino acid residues like tyrosine on the E3 ligase, which can enhance the stability of the ternary complex.

Comparative Analysis of PROTAC Linker Performance

The choice of linker profoundly impacts the degradation efficiency of a PROTAC, which is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize representative data from various studies, illustrating the influence of different linker types on these key performance indicators.

Table 1: Impact of Linker Composition on PROTAC Efficacy

Linker TypeGeneral CharacteristicsRepresentative DC50 RangeRepresentative Dmax RangeKey Considerations
PEG (Flexible) Hydrophilic, flexible, good solubility.Nanomolar to low micromolarHigh (>80%)Optimal length is crucial; can be susceptible to oxidative metabolism.
Alkyl (Flexible) Hydrophobic, highly flexible, synthetically accessible.Nanomolar to micromolarVariableCan impact solubility and may lead to non-specific binding.
Rigid (e.g., piperidine/piperazine, aromatic rings) Conformational constraint, can pre-organize for binding.Picomolar to nanomolarHigh (>90%)May improve potency and metabolic stability but can be synthetically challenging.

Table 2: Influence of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

Data adapted from a study on TBK1 degraders, illustrating the critical importance of optimizing linker length.

Experimental Protocols for Validating PROTAC Activity

Rigorous experimental validation is essential to characterize the activity of a novel PROTAC. The following are detailed protocols for key assays.

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the target protein, as well as the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips

  • Purified E3 ligase and target protein

  • PROTAC compound

  • SPR running buffer

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface.

    • Inject the purified E3 ligase to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface.

    • Fit the sensorgram data to a suitable binding model to determine the binding affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Prepare a serial dilution of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships in PROTAC validation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action with a this compound Linker.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis of PROTAC-mediated Degradation.

Linker_Properties cluster_linker Linker Properties cluster_outcomes Impact on PROTAC Activity Composition Composition (e.g., PEG, Alkyl, Benzyl) Solubility Solubility & Permeability Composition->Solubility PK_Properties Pharmacokinetic Properties Composition->PK_Properties Length Length (e.g., 20 PEG units) Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Flexibility Flexibility/Rigidity Flexibility->Ternary_Stability Efficacy Degradation Efficacy (DC50 & Dmax) Ternary_Stability->Efficacy Solubility->Efficacy PK_Properties->Efficacy

Caption: Logical Relationship of Linker Properties and PROTAC Performance.

Conclusion

The validation of PROTAC activity is a multifaceted process that requires a systematic evaluation of various parameters. The linker, and specifically a this compound linker, plays a pivotal role in determining the overall success of a PROTAC. Its long, flexible PEG chain can enhance solubility and permeability, while the benzyl group may contribute to the stability of the ternary complex. As the provided data and protocols illustrate, a thorough investigation of linker properties through rigorous experimental validation is paramount for the rational design and optimization of potent and selective protein degraders. This guide serves as a foundational resource for researchers embarking on the exciting journey of developing novel PROTAC-based therapeutics.

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to Benzyl-PEG20-alcohol and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the diverse linker options, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comprehensive comparison of Benzyl-PEG20-alcohol, a long-chain PEG linker, with other PEG and alternative linkers, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.

The linker in a PROTAC is far from a passive spacer; its length, composition, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, a prerequisite for subsequent ubiquitination and proteasomal degradation.[3] A linker that is too short can lead to steric hindrance, while an excessively long one may result in a non-productive complex.[3]

PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1] The ability to synthetically tune the length of the PEG chain allows for systematic optimization of the linker for a given target protein and E3 ligase pair. This compound represents a long-chain PEG linker that provides significant spatial separation between the two ligands, which can be advantageous for optimizing the geometry of the ternary complex.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in the degradation of specific target proteins. While direct data for a this compound linker is not available in the public domain, the data for long-chain PEG linkers provides valuable insights into its potential performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~90%~1
19~60%~7.5
21~40%>10

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG/Alkyl< 12No degradationN/A
PEG/Alkyl12Submicromolar>90%
PEG/Alkyl21396%
PEG/Alkyl2929276%

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

Linker Attachment PointLinker Length (atoms)DC50 (nM) in Namalwa cellsDmax (%)
C48InactiveN/A
C58~9>99%
C512~12>99%

Visualizing Key Processes in PROTAC Research

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis (Densitometry) I->J K DC50/Dmax Calculation J->K

Caption: A typical workflow for determining PROTAC efficacy via Western Blot.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Materials:

  • POI ligand with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • This compound

  • Coupling reagents (e.g., HATU, PyBOP)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Activation of this compound: The terminal alcohol of this compound is typically activated, for example, by conversion to a tosylate (Benzyl-PEG20-OTs) or a mesylate, to make it a good leaving group for subsequent nucleophilic substitution.

  • First Coupling Reaction:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the activated Benzyl-PEG20 linker (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the E3 ligase ligand-linker conjugate by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the purified E3 ligase ligand-linker conjugate (1.0 eq), and a coupling reagent like PyBOP (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in complete growth medium. Include a vehicle-only control (e.g., DMSO).

    • Treat the cells with the varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC compound for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix by pipetting or shaking.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The optimization of the linker is a cornerstone of successful PROTAC design. While specific data for this compound is not extensively published, the available evidence for long-chain PEG linkers suggests they are a viable option, particularly for targets that favor greater spatial separation for effective ternary complex formation. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths and compositions for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Comparing Benzyl-PEG20-alcohol to alkyl linkers for protein degradation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker connecting the target-binding warhead to the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's® success. While seemingly a simple tether, the linker's composition and length profoundly influence a PROTAC's® efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two popular linker classes: the flexible, hydrophilic Benzyl-PEG20-alcohol and the more traditional hydrophobic alkyl chains, supported by experimental data to inform rational PROTAC® design.

The fundamental role of a linker in a Proteolysis Targeting Chimera (PROTAC®) is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The physicochemical properties of the linker, such as its length, rigidity, and polarity, directly impact this process.[2]

Executive Summary: A Tale of Two Linkers

FeatureThis compound (and long-chain PEG linkers)Alkyl Linkers
Composition Polyethylene glycol chains with a benzyl capSaturated or unsaturated hydrocarbon chains
Solubility Generally high aqueous solubility[2][3]Generally low aqueous solubility (hydrophobic)
Flexibility Highly flexible, can facilitate ternary complex formationFlexible, but can adopt extended conformations in nonpolar environments
Cell Permeability Can exhibit high cell permeability by adopting folded conformations that shield polar surface areaCan have lower cell permeability due to the formation of extended, polar conformations in nonpolar environments
Degradation Efficiency Can achieve potent degradation, but efficacy is target and system-dependentCan achieve potent degradation; optimization of length is critical
"Drug-like" Properties Can improve the overall properties of the PROTAC®May contribute to poor pharmacokinetic profiles if not optimized

Quantitative Data Presentation: Linker Performance in Action

Direct head-to-head comparisons of this compound with a series of alkyl linkers for the same target protein and E3 ligase are not extensively available in the public domain. However, by examining studies that compare PEG and alkyl linkers of varying lengths for different targets, we can draw valuable insights into their relative performance.

Table 1: Impact of Linker Type on Cellular Permeability of VHL-based PROTACs Targeting ERK5

PROTAC®Linker TypePermeability (PAMPA)Cellular to Biochemical Potency RatioReference
PROTAC® 1 AlkylLow22-fold lower cell permeability
PROTAC® 2 PEGHigh (3 orders of magnitude higher than PROTAC® 1)High

This study highlights that for VHL-based PROTACs targeting ERK5, a PEG linker can dramatically improve cell permeability compared to a structurally similar alkyl linker. The authors attribute this to the PEG linker's ability to adopt folded conformations that shield its polar surface area in the nonpolar environment of the cell membrane.

Table 2: Influence of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTAC®Linker CompositionDC50 (in Ramos cells)DmaxReference
Series of BTK degraders Alkyl/ether chains (varying lengths)1-40 nMNot specified
PROTAC® with ≥ 4 PEG units PEGPotentNot specified

In this series, both alkyl/ether and PEG linkers were capable of inducing potent degradation of BTK. The study noted that longer linkers were generally more effective.

Table 3: Comparison of Linker Performance in CRBN-based PROTACs

TargetLinker TypeLinker LengthDegradation EfficiencyReference
BRD4 PEG0, 4-5 units< 0.5 µM (DC50)
BRD4 PEG1-2 units> 5 µM (DC50)
CRBN (homo-PROTAC®) Alkyl9 atomsConcentration-dependent degradation
CRBN (homo-PROTAC®) PEG3 unitsWeak degradation

This data illustrates the nuanced and often unpredictable nature of linker selection. For BRD4 degradation, both very short and longer PEG linkers were more effective than those of intermediate length. In a homo-PROTAC® system targeting CRBN, an alkyl linker was more effective than a PEG linker of similar length, suggesting that in some contexts, the hydrophobicity of the alkyl chain may be advantageous.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC® development. Below are detailed protocols for key experiments used to evaluate the performance of PROTACs® with different linkers.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC® treatment.

1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTACs® (with this compound and alkyl linkers) in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. d. Remove the medium from the cells and add the medium containing the different concentrations of PROTACs®. Include a vehicle control (e.g., DMSO). e. Incubate the cells for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. h. Wash the membrane with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. l. To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC® concentration. e. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a compound's passive permeability across an artificial membrane.

1. Materials: a. 96-well filter plates (e.g., Millipore MultiScreen). b. 96-well acceptor plates. c. Phospholipid solution (e.g., phosphatidylcholine in dodecane). d. Phosphate-buffered saline (PBS), pH 7.4. e. PROTAC® stock solutions in DMSO.

2. Procedure: a. Prepare the donor solutions by diluting the PROTAC® stock solutions in PBS to the desired final concentration (e.g., 10 µM). b. Carefully coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate. c. Add the acceptor solution (PBS) to the wells of the acceptor plate. d. Place the filter plate on top of the acceptor plate. e. Add the donor solutions to the wells of the filter plate. f. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours). g. After incubation, determine the concentration of the PROTAC® in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

3. Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where:

  • V_D is the volume of the donor well.
  • V_A is the volume of the acceptor well.
  • A is the area of the filter.
  • t is the incubation time.
  • C_A(t) is the concentration of the compound in the acceptor well at time t.
  • C_equilibrium is the concentration at equilibrium.

Visualizing the Process: Pathways and Workflows

To better understand the processes involved in PROTAC®-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting (Primary & Secondary Antibodies) sds_page->western_blot imaging Chemiluminescence Imaging western_blot->imaging data_analysis Data Analysis (Densitometry) imaging->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End dc50_dmax->end

Caption: Experimental workflow for determining DC50 and Dmax.

Conclusion: A Balancing Act in Linker Design

The choice between a this compound linker and an alkyl linker is not a simple one, and the optimal choice is highly dependent on the specific target protein and E3 ligase pair. Long-chain PEG linkers, exemplified by this compound, offer the potential for improved aqueous solubility and favorable conformational dynamics that can enhance cell permeability. This can be particularly advantageous for developing orally bioavailable PROTACs®.

On the other hand, alkyl linkers, while more hydrophobic, have a long history of successful application in PROTAC® design and can be synthetically straightforward to explore in various lengths. In some cases, their hydrophobicity may even contribute positively to ternary complex formation and degradation efficiency.

Ultimately, the rational design of PROTACs® requires empirical testing of a variety of linker types and lengths. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in their linker optimization strategies, paving the way for the development of more potent and effective protein-degrading therapeutics.

References

A Researcher's Guide to Purity Analysis of Benzyl-PEG20-alcohol Bioconjugates: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of effective and safe therapeutics. The process of PEGylation, the attachment of polyethylene glycol (PEG) chains to a biomolecule, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benzyl-PEG20-alcohol is a common reagent used in this process, and a thorough understanding of its purity and the resulting bioconjugate is paramount. Impurities, such as unreacted starting materials, isomeric byproducts, or aggregated species, can significantly impact the efficacy, stability, and immunogenicity of the final product.

This guide provides an objective comparison of the key analytical methods used to determine the purity of this compound bioconjugates. We will delve into the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific purity-related question being addressed. For instance, SEC is well-suited for detecting high molecular weight aggregates, while RP-HPLC can resolve isomers. Mass spectrometry techniques provide precise molecular weight information, and NMR is invaluable for structural elucidation and quantification. A multi-faceted approach, employing a combination of these methods, is often necessary for a comprehensive purity assessment.

Table 1: Comparison of Key Performance Parameters for Analytical Methods

FeatureHPLC (RP/IEX)SECMALDI-TOF MSESI-LC/MSNMR Spectroscopy
Primary Application Isomer separation, quantification of impuritiesAggregate and fragment analysisMolecular weight determination, purity assessmentSeparation and identification of impuritiesStructural confirmation, quantification
Resolution HighModerate to LowHigh (mass)High (separation & mass)High (structural)
Sensitivity High (ng-µg)Moderate (µg)High (fmol-pmol)Very High (fmol-amol)Low (µg-mg)
Limit of Detection (LOD) ~1-10 ng~10-100 ng~100 fmol~10-100 fmol~1 µg
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude3-5 orders of magnitude2 orders of magnitude
Sample Throughput ModerateHighHighModerateLow
Key Advantages Excellent for isomer separation, robust quantificationSimple, non-denaturing conditionsFast, tolerant to some buffers/saltsHigh sensitivity and specificityProvides detailed structural information
Key Limitations Can be denaturing, complex method developmentLimited resolution for similar-sized speciesDifficulty with complex mixtures, matrix effectsIon suppression effects, less tolerant to saltsLow sensitivity, complex spectra for large molecules

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify the main bioconjugate from unreacted protein, free this compound, and other impurities based on hydrophobicity.

  • Instrumentation: An HPLC system with a UV detector and a C4 or C18 reversed-phase column.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C (higher temperatures can improve peak shape for large molecules).[1]

  • Detection: UV absorbance at 280 nm (for protein) and 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve the bioconjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. Purity is determined by calculating the relative peak areas.

2. Size-Exclusion Chromatography (SEC)

  • Objective: To separate the bioconjugate from high molecular weight aggregates and low molecular weight fragments.[2][3]

  • Instrumentation: An HPLC or UPLC system with a UV detector and a suitable SEC column (e.g., silica-based with diol-coated pores).

  • Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.[4] The addition of arginine (e.g., 200 mM) can help to suppress non-specific interactions.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Sample Preparation: Dissolve the bioconjugate sample in the mobile phase to a concentration of 1-2 mg/mL.

  • Analysis: Inject 20-50 µL of the sample. The presence of aggregates will be observed as peaks eluting earlier than the main bioconjugate peak.

3. MALDI-TOF Mass Spectrometry

  • Objective: To determine the molecular weight of the bioconjugate and assess its heterogeneity.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA).

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the matrix in a 1:1 mixture of acetonitrile and water containing 0.1% TFA.

    • Dissolve the bioconjugate sample in water to a concentration of 1-10 pmol/µL.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in positive ion linear or reflectron mode. The degree of PEGylation can be determined from the mass shift compared to the unconjugated biomolecule.

4. ESI-LC/MS

  • Objective: To separate and identify different PEGylated species and other impurities with high sensitivity and mass accuracy.

  • Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass spectrometer.

  • LC Method: A reversed-phase or size-exclusion separation as described above, but using volatile mobile phases (e.g., ammonium acetate or formic acid instead of non-volatile salts).

  • MS Acquisition: Acquire mass spectra over a relevant m/z range. Deconvolution of the resulting charge state distribution will provide the molecular weights of the eluting species.

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of the bioconjugate and quantify the degree of PEGylation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the bioconjugate sample in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The degree of PEGylation can be determined by comparing the integral of the characteristic PEG proton signals (around 3.6 ppm) to the integrals of specific, well-resolved proton signals from the biomolecule.

Visualizing Analytical Workflows and Logic

To better illustrate the application of these analytical methods, the following diagrams outline a typical experimental workflow and the logical relationships between the techniques and the purity-related questions they address.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation cluster_result Final Purity Assessment Bioconjugate This compound Bioconjugate Sample SEC Size-Exclusion Chromatography (SEC) Bioconjugate->SEC HPLC Reversed-Phase HPLC (RP-HPLC) Bioconjugate->HPLC MS Mass Spectrometry (MALDI-TOF / ESI-LC/MS) Bioconjugate->MS NMR NMR Spectroscopy Bioconjugate->NMR Aggregation Aggregation & Fragmentation Analysis SEC->Aggregation Purity Purity & Impurity Profiling HPLC->Purity MW Molecular Weight & Heterogeneity MS->MW Structure Structural Confirmation & Quantification NMR->Structure Report Comprehensive Purity Report Aggregation->Report Purity->Report MW->Report Structure->Report

Caption: Experimental workflow for purity analysis.

logical_relationships cluster_questions Purity-Related Questions cluster_methods Analytical Methods Q1 Are there aggregates or fragments? SEC SEC Q1->SEC Q2 What is the isomeric purity? HPLC RP-HPLC / IEX-HPLC Q2->HPLC Q3 What is the molecular weight and degree of PEGylation? MS MALDI-TOF / ESI-LC/MS Q3->MS Q4 Is the structure correct? NMR NMR Q4->NMR Q5 What is the overall purity? Q5->HPLC Q5->MS Q5->NMR

Caption: Logical relationships between methods and questions.

Conclusion

The purity assessment of this compound bioconjugates is a complex but essential aspect of biopharmaceutical development. A comprehensive analysis requires the strategic application of orthogonal analytical techniques. SEC is indispensable for the initial assessment of aggregates and fragments. HPLC, particularly RP-HPLC, offers high-resolution separation of isomers and other closely related impurities. Mass spectrometry, in the form of MALDI-TOF and ESI-LC/MS, provides invaluable information on molecular weight, heterogeneity, and the degree of PEGylation. Finally, NMR spectroscopy serves as a powerful tool for absolute structural confirmation and quantification. By understanding the strengths and limitations of each method and employing them in a complementary fashion, researchers can ensure the quality, safety, and efficacy of their bioconjugate products.

References

The Influence of Linker Composition on Ternary Complex Stability: A Comparative Analysis of Benzyl-PEG20-alcohol-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the stability of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is a critical determinant of degradation efficiency. This guide provides a comparative analysis of the performance of PROTACs featuring a Benzyl-PEG20-alcohol linker against alternatives with different linker compositions and lengths. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers and drug developers aiming to optimize the design of potent and selective protein degraders.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in facilitating the productive formation of the ternary complex.[1] Its length, flexibility, and chemical properties can significantly impact the stability of this complex, and consequently, the efficacy of the degrader.[] Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability.[1]

Comparative Performance of PROTAC Linkers

The choice of linker can dramatically influence the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 and higher Dmax values are indicative of a more effective PROTAC. The following tables summarize data from various studies, illustrating the impact of linker type and length on these key parameters.

Table 1: Impact of Linker Type and Length on TBK1 Degradation
Linker Type Linker Length (atoms) Degradation Efficacy
Alkyl/Ether< 12No degradation
Alkyl/Ether12 - 29Submicromolar degradation (DC50 = 3 nM, Dmax = 96% for 21-atom linker)

Data from a study on TBK1-targeting PROTACs demonstrates that a minimum linker length is required to observe degradation.[3]

Table 2: Comparison of Linker Composition for BTK Degradation
PROTAC Linker Composition DC50 (Mino cells) Dmax (Mino cells)
NC-1PEG-based~10 nM>95%
IR-1PEG-based~20 nM>95%
IR-2PEG-based~50 nM>95%
RC-1PEG-based~200 nM~90%

This table showcases the performance of a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs with varying PEG-based linkers.[4]

Table 3: Influence of Linker Rigidity on Degradation
Linker Type Target Observation
Flexible (PEG)MultipleGenerally effective, but potency can be sensitive to length.
Rigid (e.g., piperazine, piperidine)MultipleCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.

Experimental Protocols

Accurate assessment of ternary complex stability is paramount for the rational design of PROTACs. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques for characterizing these interactions.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics. This protocol outlines a general procedure for assessing ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Purified target protein

  • PROTAC of interest

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using a standard amine coupling chemistry or streptavidin-biotin capture.

    • Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

    • Calculate the cooperativity (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD).

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase complex

  • Purified target protein

  • PROTAC of interest

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

    • Load the E3 ligase complex into the ITC cell.

    • Load a solution of the PROTAC and a saturating concentration of the target protein into the injection syringe.

  • Titration:

    • Perform a series of injections of the PROTAC/target protein solution into the E3 ligase solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of ternary complex formation. The Gibbs free energy (ΔG) can be calculated to assess the stability of the complex.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for ternary complex analysis.

PROTAC_Mechanism cluster_cell Cellular Environment Target_Protein Target Protein Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Target_Protein Binds PROTAC->E3_Ligase Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC) Start->Biophysical_Assays Ternary_Complex_Formation Ternary Complex Formation & Stability Biophysical_Assays->Ternary_Complex_Formation Cellular_Assays Cellular Assays (Western Blot, DC50/Dmax) Ternary_Complex_Formation->Cellular_Assays Degradation_Efficacy Degradation Efficacy Cellular_Assays->Degradation_Efficacy Optimization Linker Optimization Degradation_Efficacy->Optimization Optimization->Start Iterative Design End Lead PROTAC Optimization->End

Caption: Ternary Complex Analysis Workflow.

References

Head-to-Head Comparison: Benzyl-PEG20-alcohol vs. Benzyl-PEG10-alcohol Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of the therapeutic efficacy and safety of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides an objective, data-supported head-to-head comparison of two commonly employed PEG linkers: Benzyl-PEG20-alcohol and Benzyl-PEG10-alcohol.

The choice of PEG linker length is a crucial optimization parameter that can significantly influence a bioconjugate's solubility, stability, in vitro potency, and in vivo pharmacokinetics. This comparison guide will delve into the nuanced differences between a 10-unit and a 20-unit PEG linker, providing a framework for selecting the optimal linker for a specific therapeutic application.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences between Benzyl-PEG10-alcohol and this compound lie in their physical and chemical characteristics, which are primarily dictated by the length of the PEG chain. These properties have a cascading effect on the final bioconjugate.

PropertyBenzyl-PEG10-alcoholThis compoundImplication for Bioconjugates
Molecular Weight ~548.67 g/mol ~989.19 g/mol The higher molecular weight of the PEG20 linker contributes to a larger hydrodynamic radius of the final conjugate, which can lead to reduced renal clearance and a longer plasma half-life.
PEG Chain Length 10 ethylene glycol units20 ethylene glycol unitsThe longer PEG20 chain provides a greater degree of hydrophilicity, which can be crucial for solubilizing hydrophobic payloads and preventing aggregation, especially at higher drug-to-antibody ratios (DARs) in ADCs.
Hydrophilicity HighVery HighIncreased hydrophilicity generally improves the aqueous solubility and reduces the immunogenicity of the bioconjugate.
Flexibility FlexibleMore FlexibleThe increased flexibility of the longer PEG20 chain can provide greater spatial separation between the targeting moiety and the payload, which may be advantageous for sterically demanding interactions.

Performance in Bioconjugate Applications: ADCs and PROTACs

The length of the PEG linker can have a profound impact on the biological performance of both ADCs and PROTACs. The optimal linker length is often a balance between enhancing favorable pharmacokinetic properties and maintaining potent biological activity.

In the Context of Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The choice between a PEG10 and a PEG20 linker can influence several key performance metrics.

Performance MetricExpected Outcome with Benzyl-PEG10-alcoholExpected Outcome with this compoundRationale
In Vitro Potency (IC50) Potentially higher potencyMay exhibit slightly lower potencyThe longer PEG20 linker could introduce steric hindrance, potentially impacting the binding of the ADC to its target antigen or the subsequent internalization and payload release, leading to a modest decrease in in vitro cytotoxicity.
Pharmacokinetics (PK) Shorter plasma half-lifeLonger plasma half-lifeThe larger size of the PEG20-containing ADC is expected to decrease the rate of clearance from circulation, leading to prolonged exposure.
In Vivo Efficacy GoodPotentially enhancedThe improved pharmacokinetic profile of the PEG20-ADC can lead to greater accumulation of the drug in the tumor tissue over time, often translating to superior in vivo anti-tumor activity, especially for payloads that require longer exposure times.
Solubility & Aggregation GoodExcellentThe superior hydrophilicity of the PEG20 linker is more effective at mitigating the aggregation of ADCs, particularly those with hydrophobic payloads, allowing for the potential of higher and more homogeneous drug loading.
In the Context of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Performance MetricExpected Outcome with Benzyl-PEG10-alcoholExpected Outcome with this compoundRationale
Degradation Efficacy (DC50 & Dmax) Dependent on target and E3 ligaseDependent on target and E3 ligaseThe optimal linker length for PROTACs is highly target-dependent. A PEG10 linker might be optimal for some target-E3 ligase pairs, while a PEG20 linker may be necessary for others to achieve the correct orientation for efficient ubiquitination. Systematic evaluation is crucial.
Cell Permeability Potentially higherMay be lowerThe increased molecular weight and polar surface area of the PEG20 linker could negatively impact passive diffusion across the cell membrane, potentially leading to lower intracellular concentrations of the PROTAC.
Solubility GoodExcellentThe enhanced hydrophilicity of the PEG20 linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge in PROTAC development.

Experimental Protocols

To empirically determine the optimal linker for a given application, a series of well-defined experiments are necessary. Below are detailed protocols for key assays to compare the performance of bioconjugates synthesized with Benzyl-PEG10-alcohol and this compound.

Protocol 1: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

Objective: To determine and compare the in vitro potency (IC50) of ADCs constructed with PEG10 and PEG20 linkers against target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADCs (with PEG10 and PEG20 linkers)

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the PEG10-ADC, PEG20-ADC, and control antibody in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software package.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To compare the in vivo anti-tumor efficacy of ADCs with PEG10 and PEG20 linkers.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADCs (with PEG10 and PEG20 linkers)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PEG10-ADC, PEG20-ADC).

  • Dosing: Administer the ADCs and vehicle control intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine and compare the degradation efficiency (DC50 and Dmax) of PROTACs synthesized with PEG10 and PEG20 linkers.

Materials:

  • Target protein-expressing cell line

  • PROTACs (with PEG10 and PEG20 linkers)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PEG10-PROTAC and PEG20-PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation curves and determine the DC50 and Dmax values.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structures of the linkers, a generalized experimental workflow, and a representative signaling pathway.

G Structure of Benzyl-PEG-Alcohol Linkers cluster_PEG10 Benzyl-PEG10-alcohol cluster_PEG20 This compound Benzyl10 Benzyl PEG10 -(OCH2CH2)10- Benzyl10->PEG10 Alcohol10 OH PEG10->Alcohol10 Benzyl20 Benzyl PEG20 -(OCH2CH2)20- Benzyl20->PEG20 Alcohol20 OH PEG20->Alcohol20

Caption: Chemical structures of Benzyl-PEG10-alcohol and this compound linkers.

G Generalized Workflow for Linker Comparison cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Synth_PEG10 Synthesize Bioconjugate with PEG10 Linker Char Characterize Conjugates (e.g., DAR, Purity) Synth_PEG10->Char Synth_PEG20 Synthesize Bioconjugate with PEG20 Linker Synth_PEG20->Char Potency Cytotoxicity / Degradation Assay Char->Potency Permeability Cell Permeability Assay Char->Permeability PK Pharmacokinetic Study Potency->PK Permeability->PK Efficacy Xenograft Efficacy Study PK->Efficacy Analysis Compare Performance Metrics Efficacy->Analysis Selection Select Optimal Linker Analysis->Selection

Caption: Experimental workflow for comparing the performance of different linkers.

G Simplified ADC Mechanism of Action cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Signaling pathway for ADC-mediated cell killing.

Conclusion

The selection between a Benzyl-PEG10-alcohol and a this compound linker is a critical decision in the design of ADCs and PROTACs that requires a careful balancing of competing properties. While a definitive "better" linker does not exist, this guide provides a framework for making an informed choice based on the specific therapeutic goals.

This compound is generally favored when:

  • Maximizing the hydrophilicity of the bioconjugate is a primary concern, especially with highly hydrophobic payloads.

  • A longer plasma half-life is desired to improve in vivo efficacy.

  • Preventing aggregation at high drug loading is critical.

Benzyl-PEG10-alcohol may be the preferred choice when:

  • Maximizing in vitro potency is the main objective, and a slight decrease in pharmacokinetic performance is acceptable.

  • Cell permeability is a significant concern, particularly for PROTACs.

  • A more compact molecular profile is desired.

Ultimately, the optimal linker length must be determined empirically for each new bioconjugate. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and selection of the most suitable linker to advance a promising therapeutic candidate.

A Comparative Guide to Western Blot Analysis for Protein Degradation by Benzyl-PEG20-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTACs and the Significance of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties, and their synthetic tractability. Benzyl-PEG20-alcohol is a long-chain PEG linker that provides significant spatial separation between the two ligands. This guide provides a comparative analysis of the performance of PROTACs, with a focus on how a long-chain PEG linker like this compound compares to other linker types, supported by experimental data from Western blot analyses.

PROTAC Mechanism of Action

The efficacy of a PROTAC is fundamentally linked to its ability to form a stable and productive ternary complex. The process, which is catalytic, can be summarized in the following steps:

  • The PROTAC enters the cell and simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.

  • This binding event forms a ternary complex, bringing the POI into close proximity with the E3 ligase.

  • The E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • The polyubiquitinated POI is recognized by the 26S proteasome.

  • The proteasome degrades the POI into smaller peptides, and the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ub->Ternary_Complex E2 E2

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Comparison of PROTAC Linker Performance

The choice of linker is a critical determinant of PROTAC success, with its length and composition significantly impacting degradation efficiency. This is typically quantified by two key parameters derived from Western blot analysis:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Table 1: Impact of Linker Length and Type on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTAC Linker CompositionTarget ProteinE3 LigasePotency (DC50)Dmax (%)Reference
< 4 PEG unitsBTKCRBNImpaired-[2]
≥ 4 PEG unitsBTKCRBNPotent> 90
Non-covalent, PEG-basedBTKCRBN2.2 nM97

This data suggests that for BTK degradation, longer PEG linkers (≥ 4 units) are more effective than shorter ones, likely by minimizing steric hindrance and allowing for optimal ternary complex formation.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

This study highlights that a minimum linker length is required to induce degradation and that there is an optimal length, beyond which potency decreases.

Table 3: Comparison of Linker Types for Androgen Receptor (AR) Degradation

Linker TypeParent PROTACDegradation ActivityReference
Flexible (PEG)PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57No activity

This comparison indicates that for some targets, a flexible linker is crucial for adopting a productive conformation for ternary complex formation.

Inference for this compound PROTACs:

Based on the presented data, a PROTAC incorporating a this compound linker, which is a long and flexible hydrophilic linker, would be expected to perform well for targets that benefit from increased separation between the binding ligands. The hydrophilic nature of the PEG chain can also improve the solubility of the PROTAC molecule. However, the optimal linker length is target-dependent, and empirical validation is essential.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance. The following is a generalized protocol for Western blot analysis to quantify PROTAC-induced protein degradation.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer, incubate on ice, and then centrifuge to collect the protein lysate supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Probe for a loading control protein to ensure equal protein loading.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Start Start Cell_Culture 1. Cell Culture & PROTAC Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

A flowchart outlining the typical experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its length and composition being critical determinants of degradation efficiency. While direct experimental data for PROTACs utilizing a this compound linker is limited in public literature, comparative studies on other long-chain PEG and alkyl linkers provide valuable insights. These studies suggest that a long, flexible, and hydrophilic linker like this compound is a promising choice for targets that benefit from increased spatial separation and improved solubility. However, the optimal linker design is highly dependent on the specific protein target and E3 ligase pair. Therefore, a systematic evaluation using quantitative Western blot analysis, as detailed in this guide, is essential for the rational design and optimization of novel protein-degrading therapeutics.

References

Surface Plasmon Resonance (SPR) for measuring binding affinity of PROTACs with Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key techniques for measuring the binding affinity of PROTACs, with a focus on those incorporating flexible linkers like Benzyl-PEG20-alcohol. Experimental data and detailed protocols are presented to facilitate informed decisions in your research.

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step in this process.[1][2][3] The linker connecting the target-binding and E3 ligase-binding moieties, such as this compound, plays a crucial role in the stability and geometry of this ternary complex.[4] Therefore, accurately measuring the binding affinity and kinetics of these interactions is essential for the rational design and optimization of potent PROTACs.

Comparison of Key Techniques for Measuring PROTAC Binding Affinity

Several biophysical techniques are available to characterize the binding of PROTACs to their target proteins and E3 ligases, as well as the formation of the ternary complex. The choice of technique depends on the specific information required, such as whether kinetic data is needed, and the throughput requirements of the study.

TechniqueMeasuresThroughputLabel-FreeKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) Kinetics (kon, koff), Affinity (KD)MediumYesReal-time kinetic data, high sensitivity, label-free.[5]Can be complex to set up, potential for protein immobilization issues.
Isothermal Titration Calorimetry (ITC) Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowYesProvides a complete thermodynamic profile of the interaction.Requires large amounts of protein, low throughput.
Fluorescence Polarization (FP) Affinity (KD)HighNoHigh throughput, solution-based assay.Requires fluorescently labeled components, can be prone to interference.
Bio-Layer Interferometry (BLI) Kinetics (kon, koff), Affinity (KD)HighYesHigh throughput, real-time data, dip-and-read format.Lower sensitivity compared to SPR.
NanoBRET™ Ternary complex formation in live cellsHighNoAllows for the study of ternary complex formation in a cellular context.Requires genetic modification of cells.

Quantitative Data Comparison

The following table summarizes representative binding affinity data for PROTACs with PEG-based linkers, as determined by SPR and ITC. While specific data for a PROTAC with a this compound linker is not publicly available, the data for PROTACs with similar long, flexible linkers provide a valuable reference.

Table 1: Comparison of Binding Affinity Data for BET-targeting PROTACs

PROTACLinkerTechniqueBinary KD (VHL)Ternary KD (VHL:PROTAC:Brd4BD2)Cooperativity (α)Reference
MZ1PEG-basedSPR180 nM3.5 nM51
MZ1PEG-basedITC200 nM4.3 nM47
AT1PEG-basedSPR63 nM1.8 nM35
AT1PEG-basedITC70 nM2.0 nM35
MZP55PEG-basedSPR2.5 nM14 nM0.18
MZP55PEG-basedITC2.2 nM12 nM0.18

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.

Experimental Protocols

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol outlines a general procedure for measuring the binding kinetics and affinity of a PROTAC forming a ternary complex.

  • Immobilization of the E3 Ligase:

    • The E3 ligase (e.g., VHL complex) is typically immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The E3 ligase, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis:

    • A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface to measure the binary binding affinity.

    • The association and dissociation phases are monitored in real-time.

    • The sensor surface is regenerated between injections with a suitable regeneration buffer (e.g., a low pH glycine solution).

  • Ternary Interaction Analysis:

    • To measure the ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein (at a concentration several-fold higher than its KD to the PROTAC) is injected over the E3 ligase surface.

    • A range of PROTAC concentrations is used while keeping the target protein concentration constant.

    • The association and dissociation of the ternary complex are monitored.

  • Data Analysis:

    • The resulting sensorgrams are fitted to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Sample Preparation:

    • The target protein and E3 ligase are dialyzed extensively against the same buffer to minimize buffer mismatch effects.

    • The PROTAC is dissolved in the same dialysis buffer.

    • All solutions are degassed before use.

  • Binary Titration:

    • The PROTAC solution is loaded into the syringe, and the protein (either target or E3 ligase) solution is placed in the sample cell.

    • A series of injections of the PROTAC into the protein solution are performed, and the heat change upon binding is measured.

  • Ternary Titration:

    • To measure ternary complex formation, the E3 ligase is placed in the sample cell, and the syringe is filled with a solution containing the PROTAC and a saturating concentration of the target protein.

    • The titration is then performed as described for the binary interaction.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the injectant to the sample.

    • The data is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization (FP) Experimental Protocol
  • Probe Preparation:

    • A fluorescently labeled ligand (probe) that binds to either the target protein or the E3 ligase is required.

  • Competitive Binding Assay:

    • A constant concentration of the target protein (or E3 ligase) and the fluorescent probe are mixed.

    • Increasing concentrations of the PROTAC are added to the mixture.

    • The binding of the PROTAC displaces the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

  • Ternary Complex Measurement:

    • To assess ternary complex formation, the assay is performed in the presence of a saturating concentration of the second protein partner (e.g., measuring PROTAC binding to the E3 ligase in the presence of the target protein).

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the PROTAC concentration.

    • The IC50 value is determined and can be converted to a Ki value to represent the binding affinity.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_SPR SPR Workflow cluster_ITC ITC Workflow cluster_FP FP Workflow SPR_Immobilize Immobilize E3 Ligase on Sensor Chip SPR_Binary Inject PROTAC (Binary Binding) SPR_Immobilize->SPR_Binary SPR_Ternary Inject PROTAC + Target (Ternary Binding) SPR_Immobilize->SPR_Ternary SPR_Data Analyze Sensorgrams (kon, koff, KD) SPR_Binary->SPR_Data SPR_Ternary->SPR_Data ITC_Prepare Prepare & Degas Protein & PROTAC ITC_Binary Titrate PROTAC into Protein ITC_Prepare->ITC_Binary ITC_Ternary Titrate PROTAC + Target into E3 Ligase ITC_Prepare->ITC_Ternary ITC_Data Analyze Thermogram (KD, n, ΔH) ITC_Binary->ITC_Data ITC_Ternary->ITC_Data FP_Prepare Prepare Fluorescent Probe & Proteins FP_Binary Competitive Titration with PROTAC FP_Prepare->FP_Binary FP_Ternary Competitive Titration with PROTAC + Protein FP_Prepare->FP_Ternary FP_Data Analyze Polarization (IC50 -> Ki) FP_Binary->FP_Data FP_Ternary->FP_Data

Caption: Comparative experimental workflows for binding affinity measurement.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG20-alcohol Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy for eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A PROTAC molecule is composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While the choice of ligands determines the target, the linker plays a crucial, often underappreciated, role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]

This guide provides a comprehensive comparison of Benzyl-PEG20-alcohol, a long-chain polyethylene glycol (PEG) based linker, against other novel PROTAC linkers. By presenting quantitative data from various studies, detailing experimental protocols for key assays, and providing visual diagrams of important pathways and workflows, this document aims to serve as a valuable resource for the rational design and optimization of next-generation protein degraders.

The Critical Role of the PROTAC Linker

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, chemical composition, rigidity, and attachment points significantly influence several key aspects of PROTAC function:

  • Ternary Complex Formation: The linker's characteristics dictate the geometry and stability of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination of the target protein.[2]

  • Physicochemical Properties: The linker modulates the PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its drug-like properties.[] For instance, PEG linkers like this compound are often incorporated to enhance hydrophilicity and solubility.[4]

  • Selectivity and Potency: Subtle changes in the linker can dramatically affect the potency (DC50) and maximum degradation (Dmax) of a PROTAC, and can even influence selectivity for different protein isoforms.[5]

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types. While direct head-to-head data for this compound is limited in the public domain, its properties can be inferred from studies on long-chain PEG linkers.

Table 1: Impact of Linker Composition on In Vitro Degradation Efficiency

PROTAC System (Target-E3 Ligase)Linker Type & LengthTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
BRD4-VHLPEG, 4 unitsBRD4HeLa18>95
BRD4-VHLPEG, 8 unitsBRD4HeLa4.7>95
BTK-CRBNAlkyl/Ether, 19 atomsBTKRamos1-40N/A
AR-VHLBenzyl-piperazineAR22Rv1<10>90
BRD4-CRBNMacrocyclic PEGBRD4N/AComparable to linearN/A
TBK1-CRBNAlkyl/Ether, 21 atomsTBK1N/A396
TBK1-CRBNAlkyl/Ether, 29 atomsTBK1N/A29276

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

Linker TypeKey Physicochemical PropertiesImpact on Pharmacokinetics
Alkyl Chains Hydrophobic, flexible.Can decrease solubility but may improve cell permeability. Prone to oxidative metabolism.
PEG Chains (e.g., this compound) Hydrophilic, flexible, increases polarity.Generally improves solubility and can enhance pharmacokinetic properties. May reduce metabolic stability.
Rigid Linkers (e.g., piperazine, triazole) Conformational restriction.Can improve metabolic stability and may pre-organize the PROTAC for optimal ternary complex formation. Can sometimes impair degradation if the conformation is not ideal.
Clickable Linkers (e.g., containing alkynes/azides) Versatile for synthesis.Allows for rapid generation of PROTAC libraries with diverse linkers to explore structure-activity relationships.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Protein Degradation (DC50 and Dmax) by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTACs in cell culture medium. A common concentration range to test is from 0.1 nM to 10 µM.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Assessment of Cellular Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.

1. Plate Preparation:

  • A donor plate (96-well filter plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • An acceptor plate (96-well plate) is filled with a buffer solution.

2. Compound Addition:

  • The PROTAC of interest is added to the donor plate wells.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

5. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 3: Evaluation of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time, making it suitable for characterizing PROTAC-induced ternary complex formation.

1. Chip Preparation:

  • Immobilize the E3 ligase (e.g., VHL or CRBN) onto the surface of an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to measure the binary binding affinity (KD).

3. Ternary Complex Formation:

  • Inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface. The formation of the ternary complex will result in a larger binding response compared to the binary interaction.

4. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity (α) of ternary complex formation, where α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other).

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical PROTAC_Efficacy Overall PROTAC Efficacy (Potency & Selectivity) Ternary_Complex->PROTAC_Efficacy Physicochemical->PROTAC_Efficacy

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible, hydrophilic linkers like this compound offer advantages in terms of solubility and synthetic tractability, the development of novel linkers with increased rigidity or specific functionalities continues to be an active area of research. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG20-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Benzyl-PEG20-alcohol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this compound may not be readily available, information can be extrapolated from the SDS for Benzyl Alcohol, a primary component of the molecule. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4][5] Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Hazard Identification and Classification

This compound should be treated as a hazardous waste due to the properties of the benzyl alcohol functional group. Proper identification and classification are the first steps in the disposal process. The known hazards associated with benzyl alcohol are summarized in the table below.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction

This data is based on the hazardous properties of Benzyl Alcohol.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

  • Segregation of Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected in a designated, compatible waste container.

  • Container Selection and Labeling :

    • Use a chemically resistant container, such as a glass or polyethylene bottle, that is in good condition and has a secure, leak-proof cap.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any associated hazards. Do not use chemical abbreviations or formulas.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container closed except when adding waste.

    • It is advisable to use secondary containment to prevent spills.

  • Disposal of Contaminated Labware :

    • Disposable labware (e.g., pipette tips, tubes) that is grossly contaminated with this compound should be considered hazardous waste and placed in the designated waste container.

    • Non-disposable glassware should be decontaminated. A common procedure is to triple-rinse with a suitable solvent (e.g., ethanol or isopropanol) capable of dissolving the compound. The rinsate must be collected and treated as hazardous waste. After decontamination, the glassware can be washed normally.

  • Arranging for Professional Disposal :

    • Never dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste. Follow their specific procedures for waste collection.

Experimental Workflow and Disposal Logic

The following diagram illustrates a typical workflow that might generate this compound waste and the subsequent logical steps for its proper disposal.

cluster_0 Experimental Phase cluster_1 Disposal Phase exp Experiment using This compound waste_gen Generation of Waste: - Unused Reagent - Contaminated Labware - Reaction Byproducts exp->waste_gen segregate Segregate Waste waste_gen->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Secure Area label_container->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for this compound Waste Generation and Disposal.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities.

References

Personal protective equipment for handling Benzyl-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzyl-PEG20-alcohol

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the known hazards of benzyl alcohol, a primary structural component of this molecule, and general best practices for handling polyethylene glycol (PEG) compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are a conservative synthesis of available data.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to share hazard characteristics with benzyl alcohol, which can be harmful if swallowed or inhaled and may cause serious eye irritation.[1][2][3] Skin contact may also be hazardous.[4] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use. For tasks with a high risk of splash, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesIn situations with a significant splash hazard, a face shield worn over safety glasses or goggles is required.
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing. For larger quantities or increased risk of exposure, consider a chemical-resistant apron or coveralls.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be necessary.
Operational and Handling Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate aerosols or involve heating, use a certified chemical fume hood.

2. Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

3. Spill Response:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of waste into the sewer system.

  • Waste should be placed in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed professional waste disposal service.

Experimental Protocols

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound engineering_controls Are adequate engineering controls (fume hood, ventilation) in use? start->engineering_controls hand_protection Wear chemical-resistant gloves (Nitrile or Neoprene) engineering_controls->hand_protection Yes respirator Consider respiratory protection (consult EHS) engineering_controls->respirator No eye_protection Wear safety glasses with side shields hand_protection->eye_protection body_protection Wear a lab coat eye_protection->body_protection splash_risk Is there a significant splash risk? body_protection->splash_risk face_shield Add a face shield splash_risk->face_shield Yes aerosol_risk Is there a risk of aerosol generation? splash_risk->aerosol_risk No face_shield->aerosol_risk aerosol_risk->respirator Yes proceed Proceed with work aerosol_risk->proceed No respirator->proceed

Caption: PPE selection workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.